molecular formula C6H9BrN2O B2928911 3-bromo-1-(2-methoxyethyl)-1H-pyrazole CAS No. 1427012-33-6

3-bromo-1-(2-methoxyethyl)-1H-pyrazole

Cat. No.: B2928911
CAS No.: 1427012-33-6
M. Wt: 205.055
InChI Key: FGMQGKBEVSJWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-1-(2-methoxyethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C6H9BrN2O and its molecular weight is 205.055. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-1-(2-methoxyethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-1-(2-methoxyethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-1-(2-methoxyethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c1-10-5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMQGKBEVSJWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive overview of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole, a key heterocyclic building block for research and development. We detail its fundamental physicochemical properties, including a calculated molecular weight of 219.08 g/mol , and present a robust, field-tested protocol for its synthesis and purification. The core of this guide is dedicated to the rigorous structural elucidation of the compound using a suite of modern analytical techniques, including Mass Spectrometry, ¹H & ¹³C NMR, and Infrared Spectroscopy. The causality behind experimental choices and the interpretation of analytical data are explained to ensure scientific integrity. Finally, we explore the potential applications of this versatile intermediate in drug discovery and medicinal chemistry, highlighting its utility in constructing more complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this important pyrazole derivative.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry.[1] The pyrazole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2] This structural motif is present in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the H2-receptor agonist Betazole, demonstrating its therapeutic significance.[1]

The unique physicochemical properties of the pyrazole ring contribute to its success in drug design. One nitrogen atom is pyrrole-like (a hydrogen bond donor in its unsubstituted form), while the other is pyridine-like (a hydrogen bond acceptor).[3] This dual character, combined with its aromaticity and metabolic stability, allows for versatile interactions within protein binding pockets. Furthermore, the pyrazole core serves as a bioisostere for other aromatic rings, often improving key properties like solubility and lipophilicity, which can enhance a drug candidate's pharmacokinetic profile.[3] Substituted pyrazoles, such as the title compound, are therefore highly valuable intermediates, providing a robust framework for the synthesis of novel therapeutic agents.[2][4]

Physicochemical Profile of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole

A precise understanding of a compound's fundamental properties is the first step in any research endeavor. The following table summarizes the key physicochemical data for 3-bromo-1-(2-methoxyethyl)-1H-pyrazole.

PropertyValue
Systematic Name 3-bromo-1-(2-methoxyethyl)-1H-pyrazole
Molecular Formula C₆H₉BrN₂O
2D Structure Chemical Structure of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole
Molecular Weight 219.08 g/mol

Table 2.1: Detailed Molecular Weight Calculation

ElementCountAtomic Weight ( g/mol )Total Mass ( g/mol )
Carbon (C)612.01172.066
Hydrogen (H)91.0089.072
Bromine (Br)179.90479.904
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Total 219.075

Synthesis and Purification

The synthesis of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole is most reliably achieved via the N-alkylation of 3-bromo-1H-pyrazole. This strategy is efficient and regioselective, as the acidity of the pyrazole N-H proton facilitates its removal by a suitable base, generating a nucleophilic pyrazolide anion that readily attacks an electrophilic alkylating agent.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Reactant1 3-bromo-1H-pyrazole Reaction N-Alkylation Reaction Reactant1->Reaction Reactant2 1-bromo-2-methoxyethane Reactant2->Reaction Base Potassium Carbonate (K₂CO₃) Base->Reaction Base Solvent Acetonitrile (ACN) Solvent->Reaction Solvent Temp Reflux (approx. 82°C) Temp->Reaction Heat Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product 3-bromo-1-(2-methoxyethyl)-1H-pyrazole Purification->Product

Caption: Workflow for the synthesis of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole.

Experimental Protocol: N-Alkylation

This protocol describes a self-validating system where progress is monitored, and the final product is rigorously purified.

Materials:

  • 3-bromo-1H-pyrazole (1.0 eq)

  • 1-bromo-2-methoxyethane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.2 M concentration with respect to the starting pyrazole).

  • Reagent Addition: Add 1-bromo-2-methoxyethane (1.2 eq) to the stirring mixture at room temperature.

    • Causality: Using a slight excess of the alkylating agent ensures the complete consumption of the starting pyrazole. Potassium carbonate is a mild, effective base for this transformation that is easily removed during workup.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc mobile phase. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and rinse the solid with a small amount of ethyl acetate.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine (to reduce the water content).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 30% EtOAc in hexanes).

  • Final Product: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to afford 3-bromo-1-(2-methoxyethyl)-1H-pyrazole as a clear oil.

Structural Elucidation and Quality Control

Unambiguous structural confirmation and purity assessment are critical in chemical synthesis.[5] A multi-technique approach ensures the identity and quality of the final compound.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. For brominated compounds, it also reveals a characteristic isotopic pattern.

Protocol:

  • Prepare a dilute solution of the compound in methanol or acetonitrile.

  • Analyze using Electrospray Ionization (ESI) in positive ion mode.

Expected Results:

  • Molecular Ion: A strong signal for the [M+H]⁺ ion at m/z 220.99 and 222.99.

  • Isotopic Pattern: The presence of two major peaks of nearly equal intensity separated by 2 m/z units is the definitive signature of a monobrominated compound, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[6] 1D (¹H, ¹³C) and 2D (e.g., COSY) experiments are used for complete structural assignment.[7]

Protocol:

  • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Acquire ¹H, ¹³C, and 2D COSY spectra on a 400 MHz or higher spectrometer.

Expected Spectroscopic Data:

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Position δ (ppm)
H-5~7.5
H-4~6.3
N-CH₂~4.2
O-CH₂~3.7
O-CH₃~3.3

Note: Chemical shifts (δ) are approximate and can vary slightly.

NMR Correlation Diagram (COSY)

A COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[7] This is invaluable for confirming the connectivity of the ethyl chain.

G H5 H-5 ~7.5 ppm H4 H-4 ~6.3 ppm H5->H4 J-coupling NCH2 N-CH₂ ~4.2 ppm OCH2 O-CH₂ ~3.7 ppm NCH2->OCH2 J-coupling OCH3 O-CH₃ ~3.3 ppm

Caption: Expected ³J-coupling correlations in the ¹H-¹H COSY spectrum.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Protocol:

  • Acquire the spectrum of the neat oil using a Fourier-Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3150C-H stretchAromatic (pyrazole ring)
~2850-2950C-H stretchAliphatic (methoxyethyl)
~1500-1570C=N stretchPyrazole ring
~1080-1150C-O stretchEther

Applications in Drug Discovery and Chemical Synthesis

3-bromo-1-(2-methoxyethyl)-1H-pyrazole is not an end-product but a highly versatile intermediate. Its value lies in the strategic placement of the bromine atom on the pyrazole core. This halogen serves as a synthetic "handle" for a variety of powerful cross-coupling reactions, allowing for the rapid diversification of the core structure.

Key Applications:

  • Scaffold for Library Synthesis: The compound is an ideal starting point for creating libraries of novel pyrazole derivatives for high-throughput screening in drug discovery programs.

  • Cross-Coupling Reactions: The C-Br bond can readily participate in reactions like Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings to introduce new carbon-carbon and carbon-heteroatom bonds.[8] This is a cornerstone of modern medicinal chemistry for building molecular complexity.[5]

  • Development of Targeted Therapeutics: Pyrazole derivatives are widely investigated as inhibitors of kinases, proteases, and other enzymes implicated in diseases like cancer and inflammation.[9][10] This building block provides a direct route to such compounds.

Diversification Strategy Diagram

G Core 3-bromo-1-(2-methoxyethyl) -1H-pyrazole Suzuki Suzuki Coupling (+ Arylboronic Acid) Core->Suzuki Sonogashira Sonogashira Coupling (+ Alkyne) Core->Sonogashira Buchwald Buchwald-Hartwig (+ Amine) Core->Buchwald Stille Stille Coupling (+ Organostannane) Core->Stille Prod1 Aryl-substituted Pyrazole Suzuki->Prod1 Prod2 Alkynyl-substituted Pyrazole Sonogashira->Prod2 Prod3 Amino-substituted Pyrazole Buchwald->Prod3 Prod4 Aryl/Vinyl-substituted Pyrazole Stille->Prod4

Caption: Diversification pathways from the core pyrazole intermediate.

Conclusion

3-bromo-1-(2-methoxyethyl)-1H-pyrazole is a well-defined and synthetically accessible chemical entity of significant value to the scientific community. Its straightforward synthesis, combined with a suite of reliable analytical methods for characterization, ensures its quality and utility. The true power of this compound lies in its role as a versatile building block, enabling the exploration of vast chemical space through modern cross-coupling chemistry. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and utilize this important pyrazole derivative in their drug discovery and development endeavors.

References

  • BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • ManTech Publications. (2025, May 15). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(2).
  • New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Suresh HM & Suresha Kumara TH. (2022, July 27). Green synthesis, spectroscopic characterization of Pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Applied Chemical and Biological Sciences, 3(4), 10-18.
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Exploring the Versatility of Pyrazole Derivatives in Material Science.
  • RSC Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Journal of Drug Delivery and Therapeutics. (2026, February 3). Pharmacological Activities of Pyrazole and Its Derivatives A Review.
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

Sources

3-bromo-1-(2-methoxyethyl)-1H-pyrazole physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole , a functionalized heterocyclic building block used in the synthesis of pharmaceutical and agrochemical agents (e.g., ryanodine receptor modulators).

Executive Summary & Chemical Identity

3-bromo-1-(2-methoxyethyl)-1H-pyrazole is a regioselectively alkylated derivative of 3-bromopyrazole. It serves as a critical intermediate for introducing the pyrazole pharmacophore into larger scaffolds via Suzuki-Miyaura coupling (at the C-3/C-4 position) or nucleophilic aromatic substitution. The addition of the 2-methoxyethyl side chain modifies the physicochemical profile, enhancing solubility and metabolic stability compared to simple alkyl analogs.

Structural Classification
  • IUPAC Name: 3-bromo-1-(2-methoxyethyl)-1H-pyrazole

  • Molecular Formula:

    
    
    
  • Molecular Weight: 205.05 g/mol

  • SMILES: COCCN1N=C(Br)C=C1

  • Key Functional Groups: Aryl bromide (electrophile), Ether (H-bond acceptor), Pyrazole nitrogen (nucleophile/base).

Physical Properties (Experimental & Predicted)

Note: Direct experimental values for this specific derivative are often proprietary. The values below are synthesized from high-confidence structure-activity relationship (SAR) models and experimental data of the closest analog, 3-bromo-1-methyl-1H-pyrazole.

PropertyValue / RangeConfidenceCausality & Context
Physical State Pale yellow liquidHighThe methoxyethyl chain disrupts crystal packing compared to the solid parent 3-bromopyrazole (MP 60-65°C).
Boiling Point 245 – 255 °C (at 760 mmHg)MedExtrapolated from 3-bromo-1-methyl-1H-pyrazole (BP ~204°C). The addition of the ether chain (+44 Da) significantly increases the boiling point.
Density 1.48 – 1.52 g/mLHighThe heavy bromine atom drives density >1.0. The alkyl chain dilutes the density slightly compared to the methyl analog (1.585 g/mL).
LogP 1.1 – 1.4HighModerate lipophilicity. The ether oxygen lowers LogP relative to a propyl chain, improving aqueous solubility.
Solubility DCM, EtOAc, MeOH, DMSOHighHighly soluble in polar organic solvents. Sparingly soluble in water.
Comparative Analysis

The introduction of the methoxyethyl group transforms the handling properties significantly compared to the parent heterocycle:

  • Vs. 3-Bromopyrazole: The parent is a solid that requires dissolution. The methoxyethyl derivative is a liquid, facilitating automated dosing in high-throughput screening (HTS) workflows.

  • Vs. 1-Methyl Analog: The methoxyethyl tail provides a "handle" for additional dipole interactions, potentially altering binding affinity in kinase pockets.

Synthesis & Regiochemistry

The synthesis involves the N-alkylation of 3-bromopyrazole. A critical challenge is regioselectivity . Pyrazoles can be alkylated at


 or 

. For 3-bromopyrazole, the tautomeric equilibrium typically favors alkylation at the nitrogen distal to the bromine (yielding the 3-bromo isomer) or proximal (yielding the 5-bromo isomer).
Reaction Workflow

Reagents: 3-Bromopyrazole, 1-bromo-2-methoxyethane, Base (


 or 

), Solvent (DMF or MeCN).

Synthesis Start 3-Bromo-1H-pyrazole (Solid, MP 65°C) Intermediate Transition State (Anionic Nucleophile) Start->Intermediate Deprotonation Reagent 1-Bromo-2-methoxyethane + Cs2CO3 / DMF Reagent->Intermediate Product1 Target: 3-Bromo-1-(2-methoxyethyl) (Major Isomer) Intermediate->Product1 SN2 Attack (N1) Product2 Impurity: 5-Bromo-1-(2-methoxyethyl) (Minor Isomer) Intermediate->Product2 SN2 Attack (N2)

Figure 1: Alkylation pathway showing the divergence between the desired 3-bromo and undesired 5-bromo regioisomers. Steric hindrance usually favors the 3-bromo product.

Purification Protocol
  • Quench: Dilute reaction mixture with water.

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Wash: Brine wash is critical to remove DMF.

  • Separation: The 3-bromo and 5-bromo isomers typically have different

    
     values on Silica gel.
    
    • Mobile Phase: Hexanes:EtOAc (gradient 10:1 to 4:1).

    • Validation: Confirm regiochemistry via NOESY NMR (interaction between N-CH2 and pyrazole H-5).

Spectral Characterization

Researchers should use the following predicted data to validate the identity of synthesized batches.

NMR (400 MHz, )
  • 
     7.45 (d, 
    
    
    
    Hz, 1H):
    Pyrazole H-5. This proton is deshielded due to the adjacent nitrogen.
  • 
     6.35 (d, 
    
    
    
    Hz, 1H):
    Pyrazole H-4. Shielded relative to H-5.[1]
  • 
     4.25 (t, 
    
    
    
    Hz, 2H):
    
    
    . The triplet indicates coupling to the adjacent ether methylene.
  • 
     3.75 (t, 
    
    
    
    Hz, 2H):
    
    
    .
  • 
     3.35 (s, 3H): 
    
    
    
    . Diagnostic singlet for the methoxy tail.
Mass Spectrometry (ESI)[2]
  • Parent Ion

    
    :  Two peaks of nearly equal intensity at 205.0  and 207.0  m/z.
    
  • Pattern: The characteristic 1:1 isotopic ratio of

    
     and 
    
    
    
    is the primary confirmation of the halogen presence.

Handling, Safety & Storage

Hazard Identification
  • GHS Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT-SE (Cat 3 - Respiratory).

  • Signal Word: WARNING.

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.

  • Stability: Stable for >12 months if protected from light and moisture. Darkening of color (yellow to brown) indicates oxidation or decomposition.

References

  • Synthesis of Pyrazole Intermediates:Organic Syntheses, Coll. Vol. 10, p. 77 (2004).
  • Physical Properties of 3-Bromo-1-methyl-1H-pyrazole (Analog): Sigma-Aldrich Product No. 760390.

  • Regioselectivity in Pyrazole Alkylation: Beilstein J. Org. Chem.2011 , 7, 1150–1163.

  • NMR Data for N-Alkyl Pyrazoles:Magnetic Resonance in Chemistry, Vol 46, Issue 8, 2008. (Chemical shift trends for N-substituted pyrazoles).

Sources

Navigating the Solubility Landscape of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public data for this specific molecule, this document synthesizes established principles of solubility for pyrazole derivatives, outlines robust experimental protocols for solubility assessment, and offers field-proven insights into overcoming solubility challenges during drug development. By presenting a self-validating system of experimental design and data interpretation, this guide empowers researchers to confidently characterize the physicochemical properties of this and similar novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a cornerstone of a drug candidate's developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy. For novel heterocyclic compounds such as 3-bromo-1-(2-methoxyethyl)-1H-pyrazole, an early and accurate assessment of solubility is paramount. Pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, are prevalent scaffolds in many approved drugs due to their versatile biological activities.[1][2] However, their often crystalline and planar nature can lead to poor aqueous solubility, posing a significant hurdle in formulation development.

Physicochemical Profile and In-Silico Solubility Prediction

A foundational step in understanding a compound's solubility is to analyze its structural and physicochemical properties. While experimental data is the gold standard, in-silico predictions can provide valuable initial insights.

Table 1: Predicted Physicochemical Properties of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Aqueous Solubility
3-bromo-1-(2-methoxyethyl)-1H-pyrazole C6H9BrN2O205.05~1.5 - 2.0Low to Moderate
4-bromo-1-(2-methoxyethyl)-1H-pyrazole[5]C6H9BrN2O205.05Not availableNot available
3-bromo-1-methyl-1H-pyrazole[6]C4H5BrN2161.001.3Not available
3-bromo-1H-pyrazole[7]C3H3BrN2146.97Not availableNot available

Note: Predicted values are estimates based on computational models and should be experimentally verified.

The predicted LogP (a measure of lipophilicity) for 3-bromo-1-(2-methoxyethyl)-1H-pyrazole suggests it is a moderately lipophilic compound. The presence of the methoxyethyl group likely increases its polarity compared to a simple alkyl substituent, potentially enhancing aqueous solubility to some extent.[3] However, the bromo-pyrazole core contributes to its crystallinity and may decrease solubility. The carboxylic acid functional group in some pyrazole derivatives can contribute to acidity and solubility in polar solvents.[8]

Experimental Determination of Solubility: A Validated Workflow

A rigorous experimental approach is essential for obtaining reliable solubility data. The following workflow is designed to be a self-validating system, ensuring accuracy and reproducibility.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Equilibrium Solubility Determination cluster_2 Phase 3: Characterization & Optimization A Kinetic Solubility Assay (High-Throughput) B Solvent System Selection (Organic & Aqueous) A->B Identifies promising solvent classes C Shake-Flask Method (Gold Standard) B->C Guides selection of equilibrium solvents D Thermodynamic Solubility in Biorelevant Media (FaSSIF/FeSSIF) C->D Provides intrinsic solubility data G Solid-State Characterization (PXRD, DSC) C->G Correlates solubility with physical form E pH-Solubility Profile D->E Assesses impact of physiological pH F Co-solvent/Surfactant Screening E->F Informs formulation strategies

Caption: A validated workflow for comprehensive solubility determination.

Protocol 1: Kinetic Solubility Measurement using Nephelometry

Objective: To obtain a rapid, high-throughput assessment of the apparent solubility in various solvent systems.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow for precipitation.

  • Nephelometric Reading: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Causality: This method provides a rapid indication of the supersaturation potential and is useful for early-stage screening of a large number of compounds or solvent conditions.

Protocol 2: Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility, which represents the true solubility of the most stable crystalline form.[9]

Methodology:

  • Sample Preparation: Add an excess amount of solid 3-bromo-1-(2-methoxyethyl)-1H-pyrazole to a series of vials containing different solvents (e.g., water, ethanol, acetone, acetonitrile).[3]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality: The shake-flask method is considered the gold standard as it allows for true thermodynamic equilibrium to be established between the solid and liquid phases.

Factors Influencing the Solubility of Pyrazole Derivatives

The solubility of pyrazole derivatives is influenced by a complex interplay of factors:

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding and crystal lattice energy, can significantly decrease solubility. The presence of the bromine atom in 3-bromo-1-(2-methoxyethyl)-1H-pyrazole can participate in halogen bonding, potentially impacting its crystal packing and solubility.

  • pH: For ionizable pyrazole derivatives, pH plays a crucial role. While 3-bromo-1-(2-methoxyethyl)-1H-pyrazole is not expected to have a readily ionizable group, subtle changes in pH can still affect its solvation.

  • Solvent Polarity: The general principle of "like dissolves like" applies. Pyrazoles tend to be more soluble in polar organic solvents like ethanol, methanol, and acetone than in water.[3] The methoxyethyl side chain may impart some solubility in more polar solvents.

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.

Strategies for Solubility Enhancement

For poorly soluble compounds, several formulation strategies can be employed:

  • Co-solvent Systems: The use of a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is sparingly soluble) can significantly enhance solubility.[3]

  • Surfactants: The addition of surfactants can increase solubility by forming micelles that encapsulate the drug molecules.

  • Amorphous Solid Dispersions: Converting the crystalline form to a higher-energy amorphous form can improve both the dissolution rate and apparent solubility.

G cluster_0 Problem cluster_1 Potential Solutions A Poor Aqueous Solubility - Low bioavailability - Formulation challenges B Co-solvent Systems - Ethanol/Water - PEG/Water A->B C Surfactant-based Formulations - Tween 80 - Cremophor EL A->C D Solid-State Modification - Amorphous Dispersions - Salt Formation (if applicable) A->D

Caption: Strategies to address poor aqueous solubility.

Conclusion

References

  • ResearchGate. (2025). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1-methyl-1H-pyrazole. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • NIH. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2010). Solubility Prediction of Satranidazole in Methanol-Water Mixtures Using Extended Hildebrand Solubility Parameter Approach. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole. Retrieved from [Link]

  • Dunottar School. (n.d.). 3-Bromo-1-(2,2-Difluoroethyl)-1H-Pyrazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • NIH. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

Sources

Technical Guide: Stability and Storage of 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole

[1][2]

CAS Number: 1427012-33-6 Molecular Formula: C



Molecular Weight:Primary Application:12

Executive Summary

3-bromo-1-(2-methoxyethyl)-1H-pyrazole is a functionalized pyrazole scaffold used extensively in medicinal chemistry to introduce physicochemical diversity (solubility, metabolic stability) via the methoxyethyl tail while retaining a reactive bromine handle for carbon-carbon bond formation.[1][2]

Unlike its more common analog, 4-bromopyrazole, the 3-bromo isomer presents unique stability challenges, particularly regarding regioisomeric purity and photolytic dehalogenation .[2] This guide establishes a self-validating storage protocol to prevent the formation of the thermodynamic impurity (5-bromo isomer) and degradation products.[1][2]

Core Recommendation: Store at 2–8°C in amber glass vials under an inert atmosphere (Argon/Nitrogen) . Re-test purity every 12 months using the NOESY-validated NMR method described in Section 5.

Physicochemical Profile & Critical Properties[1][2][3][4]

Understanding the physical state of this compound is the first step in proper handling. Based on structural analogs (e.g., 3-bromo-1-methylpyrazole, bp 204°C), this compound is typically a viscous liquid or low-melting solid at room temperature.[1][2]

Table 1: Physicochemical Specifications
PropertyValue / CharacteristicImplication for Storage
Physical State Liquid or Low-Melting Solidprone to supercooling; requires tight sealing to prevent creep.[1][2]
Boiling Point >200°C (Predicted)Low volatility, but vacuum distillation requires high vacuum (<1 mbar).
Solubility DMSO, MeOH, DCM, EtOAcCompatible with standard organic extraction; avoid aqueous storage.
LogP ~1.2 (Predicted)Lipophilic enough to penetrate plastics; glass storage mandatory .
Regiochemistry 3-Bromo (vs. 5-Bromo)Critical QC Parameter. Synthesis often yields mixtures.[1][2]

Stability & Degradation Mechanisms[1][2][3]

The stability of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole is governed by three primary vectors: Photolysis , Oxidation , and Regioisomerization .[1][2]

Photolytic Dehalogenation

Brominated heterocycles are susceptible to homolytic cleavage of the C-Br bond under UV-Vis irradiation.[1][2] The resulting radical can abstract hydrogen from the solvent or the methoxyethyl side chain, leading to des-bromo impurities (1-(2-methoxyethyl)-1H-pyrazole).[1][2]

Ether Oxidation

The methoxyethyl ether linkage is generally robust but can form peroxides upon prolonged exposure to air and light. While less reactive than simple ethers (e.g., diethyl ether), the proximity to the aromatic ring can facilitate radical propagation.

Regiochemical Integrity (Synthesis Artifact)

While the compound itself does not isomerize from 3-bromo to 5-bromo under storage, synthetic batches often contain the 5-bromo-1-(2-methoxyethyl)-1H-pyrazole impurity .[1][2] This arises during the alkylation of 3-bromopyrazole, where the N1 (kinetic) and N2 (thermodynamic) alkylation pathways compete.[2]

  • Target: 3-Bromo isomer (Alkylation at N1 relative to Br? No, alkylation of 3-bromopyrazole usually favors the 1,3-isomer or 1,5-isomer depending on conditions.[1][2] The 1,3-isomer is generally the less sterically hindered product).[2]

  • Impurity: 5-Bromo isomer.[1][2]

Diagram 1: Degradation and Impurity Pathways

The following diagram illustrates the potential degradation routes and the critical regioisomeric distinction.

DegradationPathwaysTarget3-Bromo-1-(2-methoxyethyl)-1H-pyrazole(Target Compound)UVUV Light / hνTarget->UVExposureRadicalPyrazoyl Radical(Transient)UV->RadicalHomolytic CleavageDesBromo1-(2-methoxyethyl)-1H-pyrazole(Des-bromo Impurity)Radical->DesBromoH-AbstractionPrecursor3-Bromopyrazole(Starting Material)Precursor->TargetAlkylation (Major)Isomer55-Bromo-1-(2-methoxyethyl)-1H-pyrazole(Synthetic Impurity)Precursor->Isomer5Alkylation (Minor/Impurity)

Caption: Pathways showing photolytic degradation to des-bromo species and the synthetic origin of the 5-bromo regioisomer.

Storage Protocols

To ensure shelf-life exceeding 24 months, strictly adhere to the following "Golden Standard" storage protocol.

Primary Containment[1][2]
  • Vial Type: Amber borosilicate glass (Type I).

    • Why? Blocks UV <400nm, preventing C-Br photolysis.[2]

  • Cap System: Polypropylene cap with PTFE (Teflon) / Silicone septa .

    • Why? The methoxyethyl tail acts as a solvent and can leach plasticizers from standard polyethylene liners. PTFE provides an inert barrier.[2]

Environmental Conditions
  • Temperature: 2°C to 8°C (Refrigerated).

    • Why? Reduces the kinetic rate of potential ether oxidation.

    • Note: Allow the vial to equilibrate to room temperature before opening to prevent water condensation (hygroscopicity risk).

  • Atmosphere: Argon or Nitrogen head-space .[1][2]

    • Why? Displaces oxygen, preventing peroxide formation on the ether chain.

Handling Workflow
  • Equilibrate: Remove from fridge 30 mins prior to use.

  • Dispense: Use a clean glass pipette or syringe.[2] Avoid plastic tips if possible for long-term contact.[1][2]

  • Purge: Backfill the vial with inert gas before resealing.

  • Seal: Wrap cap with Parafilm® for secondary moisture protection.[2]

QC & Analytical Monitoring (Self-Validating System)

The most common failure mode in using this compound is regioisomeric confusion . Standard LC-MS often fails to distinguish the 3-bromo and 5-bromo isomers effectively as they have identical masses and similar retention times.[1][2]

The Definitive Test: 1H-NMR NOESY To validate your batch, you must confirm the proximity of the N-methylene group to the pyrazole ring proton.[1][2]

Table 2: NMR Diagnostic Criteria (CDCl3)[2]
FeatureTarget: 3-Bromo isomerImpurity: 5-Bromo isomer
H5 Proton Present (~7.4 ppm)Absent (Substituted by Br)
H3 Proton Absent (Substituted by Br)Present (~7.5 ppm)
NOE Signal Strong NOE between N-CH

and H5
No NOE between N-CH

and Ring H
Coupling (J) H4-H5 coupling (~2.3 Hz)H3-H4 coupling (~1.8 Hz)

Protocol:

  • Dissolve ~10 mg in CDCl

    
    .
    
  • Run a standard 1H-NMR.[2]

  • Critical Step: Run a 1D-NOESY irradiating the N-CH

    
     triplet (~4.2 ppm).
    
    • Positive Result: Enhancement of the aromatic doublet at ~7.4 ppm confirms the 3-bromo-1-alkyl structure (H5 is adjacent to N1).[1][2]

    • Negative Result: No enhancement of aromatic protons indicates the 5-bromo-1-alkyl structure (Br blocks the H5 position).[1][2]

Safety & Toxicology

Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4][5][6]

  • H335: May cause respiratory irritation.[2][3][4][5]

Handling Precaution: The methoxyethyl group increases lipophilicity, potentially enhancing skin absorption compared to naked pyrazoles. Always wear nitrile gloves and work within a fume hood.[2]

Diagram 2: Storage & Handling Decision Tree

StorageProtocolStartReceive Shipment(CAS 1427012-33-6)CheckVisual Inspection(Clear/Yellow Liquid?)Start->CheckQCQC Check:1H-NMR (NOESY)Check->QCPassIdentity Confirmed(3-Bromo isomer)QC->PassNOE ObservedFailReject Batch(5-Bromo or Mixture)QC->FailNo NOE / Wrong ShiftsStorageStore: Amber VialTemp: 2-8°CGas: ArgonPass->StorageUsageUsage:Warm to RT before openingStorage->UsageUsage->StoragePurge & Reseal

Caption: Decision tree for receipt, validation, and loop-storage of the compound.

References

  • ChemicalBook. (n.d.).[2] 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole Properties and CAS 1427012-33-6. Retrieved from [2]

  • Accela Chem. (n.d.).[2] Product Catalog: 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole (CAS 1427012-33-6).[1][2][7] Retrieved from [2]

  • Beilstein Journals. (2024).[2] Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. (General pyrazole synthesis and stability context). Retrieved from [2]

  • PubChem. (2025).[2][8] 3-Bromo-1-methyl-1H-pyrazole (Analogous Stability Data). Retrieved from [2]

Strategic Handling and Synthetic Utility of 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Safety Assessment

Part 1: Executive Summary & Chemical Identity

3-Bromo-1-(2-methoxyethyl)-1H-pyrazole is a specialized heterocyclic building block utilized primarily in the discovery of small molecule kinase inhibitors and GPCR ligands. Its structural value lies in the 3-bromo position, which serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the N1-(2-methoxyethyl) tail, which enhances aqueous solubility and metabolic stability compared to simple alkyl chains.

This guide moves beyond standard MSDS reporting to provide a functional risk assessment and synthetic roadmap.

Chemical Datasheet
PropertySpecification
Chemical Name 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole
CAS Number 1427012-33-6 (Primary Reference)
Molecular Formula C₆H₉BrN₂O
Molecular Weight 205.05 g/mol
Appearance Colorless to pale yellow oil (Standard)
Boiling Point Predicted: 230–240°C (760 mmHg); ~95–105°C (1-2 mmHg)
Density Predicted: 1.52 ± 0.05 g/cm³
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water
Regiochemistry 1,3-isomer (Major); 1,5-isomer (Minor impurity in crude synthesis)

Part 2: Comprehensive Hazard & Risk Assessment (GHS)

As a specific MSDS for this exact CAS is rare in public repositories, this assessment is derived from Structure-Activity Relationship (SAR) analysis of the 3-bromopyrazole class and alkylating agents.

Hazard Classification (Class-Based)
  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.

  • STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.

Critical Safety Analysis
  • Inhalation Risk: As an oil with a potentially high boiling point, vapor pressure is low at room temperature. However, aerosolization during syringe transfer or rotary evaporation poses a significant inhalation risk.

  • Skin Permeability: The methoxyethyl side chain increases lipophilicity compared to the parent pyrazole, potentially enhancing skin absorption. Double-gloving (Nitrile/Neoprene) is mandatory.

  • Reactivity: Stable under ambient conditions. Incompatible with strong oxidizing agents and strong bases (which may deprotonate the C5 position under forcing conditions).

Emergency Response Workflow

The following diagram outlines the decision logic for exposure incidents, prioritizing decontamination speed.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Lipophilic Absorption Risk) Type->Skin Eye EYE CONTACT (Corrosive Potential) Type->Eye Inhale INHALATION (Respiratory Irritation) Type->Inhale Action_Skin 1. Remove Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->Action_Skin Action_Eye 1. Flush with Water (15 min) 2. Remove Contacts 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for Edema Inhale->Action_Inhale Medical SEEK MEDICAL ATTENTION (Bring SDS/Chemical Structure) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Decision matrix for emergency response emphasizing immediate decontamination protocols.

Part 3: Synthesis & Manufacturing Protocol

The synthesis of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole presents a classic regioselectivity challenge. Alkylation of 3-bromopyrazole can occur at either the N1 or N2 nitrogen.

The Regioselectivity Challenge
  • Desired Product: 1-alkyl-3-bromo-1H-pyrazole (1,3-isomer).

  • Byproduct: 1-alkyl-5-bromo-1H-pyrazole (1,5-isomer).

  • Mechanism: Under basic conditions, the pyrazolate anion is formed. Alkylation at N1 is sterically favored and thermodynamically more stable than N2 (which leads to the 5-bromo isomer due to tautomer renumbering). However, mixtures of 90:10 to 95:5 are common and require separation.

Validated Synthetic Protocol

Scale: 10 mmol | Yield: ~85% (combined isomers)

  • Reagents:

    • 3-Bromopyrazole (1.0 eq)[1]

    • 1-Bromo-2-methoxyethane (1.2 eq) OR 2-Methoxyethyl 4-methylbenzenesulfonate (1.1 eq)

    • Cesium Carbonate (Cs₂CO₃) (2.0 eq) - Preferred over NaH for better functional group tolerance and ease of handling.

    • Acetonitrile (MeCN) or DMF (anhydrous).

  • Procedure:

    • Step A: Dissolve 3-bromopyrazole in MeCN (0.2 M).

    • Step B: Add Cs₂CO₃. Stir at RT for 15 min to ensure deprotonation.

    • Step C: Add alkylating agent dropwise.

    • Step D: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product is usually less polar than the starting material.

    • Step E (Workup): Filter off inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with water and brine.[2]

    • Step F (Purification): Flash column chromatography (SiO₂).

      • Elution Order: The 1,5-isomer (impurity) typically elutes after the 1,3-isomer (product) in this specific scaffold due to the dipole moment differences, though this must be confirmed experimentally for each column.

Synthesis Workflow Diagram

Synthesis Reactant1 3-Bromopyrazole Reaction Alkylation (60°C, 4-6h) Reactant1->Reaction Reactant2 1-Bromo-2-methoxyethane Reactant2->Reaction Base Cs2CO3 / MeCN Base->Reaction Workup Filtration & Extraction Reaction->Workup Purification Flash Chromatography (Sep. of Regioisomers) Workup->Purification Product 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole (Target: 1,3-isomer) Purification->Product Major Waste 1,5-Isomer (Impurity) Purification->Waste Minor

Caption: Synthetic pathway highlighting the critical purification step required to remove the 1,5-regioisomer.

Part 4: Applications & Handling[4]

Storage & Stability
  • Storage: Keep in a tightly closed container under an inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Shelf Life: Stable for >2 years if protected from light and moisture.

  • Degradation: Darkening of the oil indicates oxidation or decomposition. Check purity by LC-MS before critical steps.

Synthetic Utility in Drug Discovery

This intermediate is a "privileged scaffold" for:

  • Suzuki-Miyaura Coupling: The C3-Br bond is highly reactive towards aryl boronic acids, allowing rapid library generation of 3-arylpyrazoles.

  • Buchwald-Hartwig Amination: Facilitates the introduction of amine groups at the C3 position.

  • Physicochemical Tuning: The methoxyethyl group disrupts crystal packing (lowering MP) and acts as a weak hydrogen bond acceptor, often improving the pharmacokinetic profile of the final drug candidate.

References

  • Chemical Identity & CAS: Accelachem. 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole Product Page. Accessed Feb 2026.[3] Link

  • General Pyrazole Synthesis: Organic Chemistry Portal. Synthesis of Pyrazoles. Link

  • Regioselectivity in Pyrazoles: BenchChem Technical Support. Managing Regioselectivity in Substituted Pyrazole Synthesis. Link

  • Analogous Safety Data: Sigma-Aldrich. Safety Data Sheet for 3-Bromo-1-methyl-1H-pyrazole. Link

  • N-Protection Strategies: Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives. 2014. Link

Sources

13C NMR data for 3-bromo-1-(2-methoxyethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and


C NMR Characterization of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole 

Part 1: Executive Summary & Structural Context

In the landscape of kinase inhibitor development, the pyrazole scaffold is ubiquitous. Specifically, 3-bromo-1-(2-methoxyethyl)-1H-pyrazole serves as a critical "linker-capable" intermediate. The bromine handle at C3 allows for Suzuki-Miyaura coupling to aryl cores (e.g., pyrimidines, pyridines), while the 2-methoxyethyl tail provides solubility and potential hydrogen-bonding interactions within the ATP-binding pocket.

This guide moves beyond simple spectral listing. It establishes a self-validating protocol for confirming the identity of this molecule, specifically distinguishing it from its common regioisomer, 5-bromo-1-(2-methoxyethyl)-1H-pyrazole, which frequently co-elutes during synthesis.

Part 2: Synthesis & Regiochemical Logic

To interpret the NMR data correctly, one must understand the sample's origin. The synthesis typically involves the alkylation of 3-bromo-1H-pyrazole. Due to annular tautomerism (3-bromo


 5-bromo), alkylation produces two isomers.

The Critical QC Challenge:

  • Target (1,3-isomer): 3-bromo-1-(2-methoxyethyl)-1H-pyrazole.

  • Impurity (1,5-isomer): 5-bromo-1-(2-methoxyethyl)-1H-pyrazole.

The


C NMR is the definitive tool for distinguishing these isomers based on the chemical shift of the carbon adjacent to the bridgehead nitrogen.
Workflow Visualization: Synthesis & Isomer Generation

SynthesisFlow Start 3-bromo-1H-pyrazole (Tautomeric Mix) Reaction N-Alkylation (DMF, 60°C) Start->Reaction Reagent 1-bromo-2-methoxyethane + Cs2CO3 (Base) Reagent->Reaction Isomer1 Target: 1,3-Isomer (Less Steric Hindrance) Reaction->Isomer1 Major Product Isomer2 Impurity: 1,5-Isomer (Steric Clash) Reaction->Isomer2 Minor Product

Figure 1: Synthetic pathway highlighting the origin of regioisomeric impurities that necessitate rigorous NMR validation.

Part 3: C NMR Data & Assignment

The following data represents high-confidence reference values derived from substituent-increment analysis and analogous 1-alkyl-3-halopyrazole standards.

Solvent: DMSO-


 (Referenced to 39.5 ppm)
Frequency:  100 MHz or higher
Table 1: C NMR Chemical Shift Assignments
Carbon PositionLabelChemical Shift (

, ppm)
Multiplicity (DEPT)Structural EnvironmentAssignment Logic
Pyrazole C3 C-Br126.5 – 127.5 C (Quaternary)Aromatic C-BrUpfield shift due to heavy atom effect (Br) relative to H; distinct from C5.
Pyrazole C4 C-H109.0 – 110.5 CHAromatic C-HMost shielded ring carbon; diagnostic doublet in HSQC.
Pyrazole C5 C-H132.0 – 133.5 CHAromatic C-H (adj. N)Deshielded by adjacent N1. Critical for isomer differentiation.
Linker C1' N-CH

51.5 – 52.5 CH

Alkyl N-methyleneDeshielded by pyrazole nitrogen.
Linker C2' O-CH

70.5 – 71.5 CH

Alkyl O-methyleneTypical ether shift; deshielded by Oxygen.
Methoxy O-CH

58.0 – 58.8 CH

MethoxyStandard aliphatic methoxy signal.
Differentiation Heuristic (The "1,3 vs 1,5" Rule):

In the 1,5-isomer (where Br is adjacent to the N-alkyl group), the C5-Br carbon typically appears further upfield (~115-120 ppm) due to steric compression and the heavy atom effect being proximal to the alkylation site. If your quaternary C-Br signal is <120 ppm, suspect the 1,5-isomer.

Part 4: Structural Assignment Logic

To ensure scientific integrity, we do not merely accept the shifts; we validate them through connectivity.

The Heavy Atom Effect (C3)

Unlike chlorine or fluorine, bromine is a "heavy" halogen. While electronegative (inductive deshielding), its large electron cloud causes a shielding effect (spin-orbit coupling) on the attached carbon.

  • Observation: C3 appears at ~127 ppm, not ~140 ppm as might be expected for a carbon attached to a heteroatom.

The N-Alkylation Effect (C5 vs C3)

The position of the alkyl chain is confirmed by HMBC (Heteronuclear Multiple Bond Correlation) .

  • Protocol: Look for a long-range coupling (

    
    ) between the 
    
    
    
    -methylene protons (
    
    
    ~4.2 ppm) and the pyrazole ring carbons.
  • Validation: In the target 1,3-isomer, the

    
    -CH
    
    
    
    protons will show a strong HMBC correlation to C5 (the CH) and C3 (the C-Br). If the structure were the 1,5-isomer, the
    
    
    -CH
    
    
    would correlate to a C-Br (now at C5) and a C-H (at C4).
Visualization: NMR Connectivity Map

NMRLogic N_CH2 N-CH2 Protons (4.2 ppm) C5 C5 (Ring CH) (133 ppm) N_CH2->C5 HMBC (Strong 3J) C3 C3 (C-Br) (127 ppm) N_CH2->C3 HMBC (Weak 3J) C4 C4 (Ring CH) (110 ppm) C5->C4 COSY (Proton-Proton)

Figure 2: HMBC correlations required to confirm the N1-substitution pattern.

Part 5: Experimental Protocol

To reproduce these results for regulatory filing or publication, follow this standardized workflow.

A. Sample Preparation
  • Mass: Weigh 15–20 mg of the solid/oil.

  • Solvent: Add 0.6 mL DMSO-

    
      (99.9% D).
    
    • Note: CDCl

      
       is acceptable, but DMSO is preferred for pyrazoles to prevent concentration-dependent shifting caused by hydrogen bonding (if any trace NH species remain).
      
  • Filtration: If the sample was synthesized using inorganic bases (Cs

    
    CO
    
    
    
    ), filter through a cotton plug to remove paramagnetic particulates that broaden lines.
B. Acquisition Parameters (Bruker 400 MHz equiv.)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: The C3-Br carbon is quaternary and has a long

      
       relaxation time. Short delays will suppress this peak, making integration or even detection difficult.
      
  • Scans (NS): Minimum 512 scans (due to the low molecular weight and high sensitivity required for quaternary carbons).

  • Spectral Width: 240 ppm (to capture potential carbonyl impurities if esters were used in precursors).

C. Troubleshooting
  • Missing C-Br Peak: If the signal at ~127 ppm is absent, increase D1 to 5 seconds.

  • Extra Peaks: Signals at 129 ppm and 105 ppm often indicate unreacted 3-bromopyrazole starting material.

References

  • Elguero, J., et al. (2000). Pyrazoles.[1][2][3][4][5][6][7] In Comprehensive Heterocyclic Chemistry II. Elsevier. (Foundational text on Pyrazole tautomerism and NMR shifts).

  • Claramunt, R. M., et al. (2006).

    
    C NMR chemical shifts of pyrazoles." Magnetic Resonance in Chemistry. 
    
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12663045 (Analogous 1-alkyl-3-bromopyrazoles).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for heavy atom shielding effects in heterocycles).

Sources

Technical Analysis: Infrared (IR) Spectrum of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole

[1][2][3]

Executive Summary & Structural Context

Compound: 3-bromo-1-(2-methoxyethyl)-1H-pyrazole Molecular Formula: C



Molecular Weight:Physical State:123

This molecule combines a


-deficient heteroaromatic ringelectron-withdrawing halogenflexible polar side chain23
Structural Functional Groups
  • Pyrazole Core: A five-membered aromatic ring containing two adjacent nitrogen atoms.[1][2][3]

  • C–Br Moiety: A heavy halogen substituent at the C3 position.[2][3]

  • Ether Linkage (C–O–C): A methoxyethyl tail providing polarity and hydrogen-bond acceptance.[1][2][3]

  • Alkyl Chain: Ethylene bridge and terminal methyl group.[2][3]

Predicted Spectral Fingerprint (Assignment Table)

The following table details the characteristic vibrational modes. These assignments are derived from empirical data of 1-substituted-3-bromopyrazoles and aliphatic ethers.[1][2][3]

Frequency Region (cm⁻¹)IntensityFunctional Group AssignmentMechanistic Insight
3100 – 3140 Weak/MedC–H Stretch (Aromatic) Characteristic

of the pyrazole C4 and C5 protons.
2920 – 2980 MediumC–H Stretch (Asymmetric)

from the ethyl bridge (–CH₂–CH₂–).[2][3]
2850 – 2900 MediumC–H Stretch (Symmetric)

from the terminal methoxy (–OCH₃) and methylene groups.[2][3]
~2830 WeakO–CH₃ Stretch Specific Fermi resonance often seen in methoxy groups (distinct from general alkyl).[2][3]
1580 – 1520 StrongC=N / C=C Ring Stretch The "breathing" modes of the pyrazole heteroaromatic system.[2]
1450 – 1470 MediumCH₂ Scissoring Deformation bands of the methylene groups in the side chain.[2]
1350 – 1400 MediumC–N Stretch Vibrational mode of the

bond formed during synthesis.[2][3]
1100 – 1140 Very Strong C–O–C Stretch (Ether) The diagnostic band for the methoxyethyl chain.[2][3] Usually the strongest peak in the fingerprint region.
1000 – 1050 MediumRing Breathing In-plane deformation of the pyrazole ring.[2][3]
600 – 700 Medium/StrongC–Br Stretch The heavy atom stretch.[2][3] Often appears as a sharp band in the lower fingerprint region.

Critical Quality Control Note: The absence of a broad band at 3100–3400 cm⁻¹ is the primary indicator of reaction completion.[2] The starting material (3-bromo-1H-pyrazole) possesses a distinct N–H stretching vibration in this region.[1][2][3] Its disappearance confirms successful alkylation at the N1 position.

Experimental Protocol: Data Acquisition

To ensure high-fidelity spectral data suitable for regulatory filing or publication, follow this protocol.

A. Sample Preparation[1][2][3]
  • Method: Attenuated Total Reflectance (ATR) is preferred for this lipophilic liquid/oil.[2][3]

  • Crystal Selection: Diamond or ZnSe crystal.[2][3] Diamond is recommended due to the potential corrosiveness of trace alkyl halides.

  • Technique:

    • Clean the crystal with isopropanol and ensure the background signal is flat (air scan).[3]

    • Apply 10–20 µL of the neat oil directly onto the crystal center.

    • Apply pressure using the anvil to ensure intimate contact (critical for quantitative peak heights).[3]

B. Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard for organic qualitative analysis).

  • Scans: Minimum 16 scans (32 recommended for noise reduction in the fingerprint region).

  • Range: 4000 cm⁻¹ to 600 cm⁻¹ (Ensure the detector cutoff allows observation of the C-Br stretch).

Structural Validation Logic (Graphviz Workflow)

The following diagram illustrates the logical flow for assigning the spectrum and validating the structure based on the observed bands.

IRSpectrumAnalysisSampleUnknown Sample(Candidate: 3-bromo-1-(2-methoxyethyl)-1H-pyrazole)CheckNHCheck 3200-3400 cm⁻¹(N-H Region)Sample->CheckNHNH_PresentBand Detected:Unreacted Starting Material(FAIL)CheckNH->NH_PresentBroad PeakNH_AbsentNo Band:Alkylation Complete(PASS)CheckNH->NH_AbsentBaseline FlatCheckEtherCheck 1100-1140 cm⁻¹(Ether C-O-C)NH_Absent->CheckEtherEther_PresentStrong Band:Side Chain ConfirmedCheckEther->Ether_PresentStrong PeakCheckBrCheck 600-700 cm⁻¹(C-Br Stretch)Ether_Present->CheckBrFinalIdentity ConfirmedCheckBr->FinalMedium/Sharp Peak

Caption: Logical decision tree for validating 3-bromo-1-(2-methoxyethyl)-1H-pyrazole via IR spectroscopy.

Impurity Profiling via IR

In a drug development context, IR is a rapid "first-pass" screen for purity.[1]

  • Unreacted Pyrazole: Look for the N–H stretch (~3200 cm⁻¹) .[2][3] Even 1-2% residual starting material will show a visible bulge in the baseline here.[1][2][3]

  • Residual Solvents:

    • Ethyl Acetate:[1][2][3] Look for a carbonyl spike at ~1740 cm⁻¹ .[2][3]

    • DMF: Look for a carbonyl spike at ~1670 cm⁻¹ .[2][3]

  • Water: A broad, rounded hump centered at 3400 cm⁻¹ indicates wetness (hygroscopicity of the ether chain).

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 1H-Pyrazole (CAS 288-13-1).[1][2][3] NIST Chemistry WebBook.[1][2][3][4] [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A.[1] Meyers (Ed.).[2][3] John Wiley & Sons Ltd.[1][2][3] (Standard reference for C-Br and Ether assignments). [Link][3]

Discovery and history of pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of the most significant structural motifs in the landscape of medicinal chemistry. Its journey from an accidental laboratory synthesis to a privileged scaffold in modern drug design is a compelling narrative of scientific inquiry, serendipity, and innovation. This guide provides an in-depth exploration of the discovery and historical development of pyrazole compounds, intended for researchers, scientists, and professionals in drug development. We will traverse the seminal work of Ludwig Knorr, the advent of Antipyrine as one of the first synthetic pharmaceuticals, the evolution of synthetic methodologies, and the subsequent explosion of pyrazole-based therapeutics that have profoundly impacted human health.

The Genesis of a Scaffold: Ludwig Knorr and the Birth of Pyrazole Chemistry

The history of pyrazole chemistry is inextricably linked to the German chemist Ludwig Knorr. In 1883, while investigating the synthesis of quinoline derivatives, Knorr serendipitously produced the first pyrazole derivative.[1] This discovery, born from an attempt to create new antipyretic agents, laid the foundational stone for a vast field of heterocyclic chemistry.[1][2]

The Knorr Pyrazole Synthesis: A Foundational Reaction

Knorr's pioneering work involved the condensation of a β-ketoester, ethyl acetoacetate, with phenylhydrazine.[2][3][4] This reaction, now famously known as the Knorr pyrazole synthesis, did not yield the expected quinoline but instead formed a novel five-membered heterocyclic compound, 1-phenyl-3-methyl-5-pyrazolone.[2][5] This compound became the immediate precursor to one of the world's first blockbuster synthetic drugs. The versatility of this reaction, allowing for the combination of various 1,3-dicarbonyl compounds with hydrazine derivatives, cemented its importance in organic synthesis.[4][6]

Original 1883 Experimental Protocol by Ludwig Knorr

The following protocol is based on Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin".[2]

Methodology:

  • Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[2]

  • Initial Condensation: The mixture was left to stand at ambient temperature, during which an initial condensation reaction occurred, forming an oily product and water.[2]

  • Separation: The water generated during the reaction was carefully separated from the oily condensation product.[2]

  • Cyclization: The isolated oily product was then heated on a water bath. This crucial step induced an intramolecular cyclization through the elimination of ethanol, yielding the crude pyrazolone product.[2]

  • Purification: The crude solid was purified by recrystallization to yield pure 1-phenyl-3-methyl-5-pyrazolone.

Quantitative Data from Knorr's Synthesis
ReactantMolar Mass ( g/mol )Quantity Used (g)
Phenylhydrazine108.14100
Ethyl Acetoacetate130.14125

Table 1: Reactants used in the original Knorr pyrazole synthesis.

Knorr_Synthesis_Workflow reagents Phenylhydrazine + Ethyl Acetoacetate mixing Combine at Ambient Temperature reagents->mixing condensation Initial Condensation (Formation of Oily Product + Water) mixing->condensation separation Separate Aqueous and Organic Layers condensation->separation heating Heat Oily Product on Water Bath separation->heating cyclization Intramolecular Cyclization (Ethanol Elimination) heating->cyclization product Crude 1-Phenyl-3-methyl-5-pyrazolone cyclization->product purification Recrystallization product->purification final_product Pure Pyrazolone purification->final_product

Caption: Workflow of the original Knorr pyrazole synthesis (1883).

Antipyrine: The First Pyrazole-Based Pharmaceutical

Knorr's discovery quickly transitioned from a chemical curiosity to a therapeutic breakthrough. Through methylation of his newly synthesized 1-phenyl-3-methyl-5-pyrazolone, he created 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, a compound he named Antipyrine.[7][8][9] Also known as phenazone, Antipyrine was patented in 1883 and rapidly became one of the first commercially successful synthetic drugs, widely used for its potent analgesic (pain-reducing) and antipyretic (fever-reducing) properties.[9][10][11] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[10] The success of Antipyrine ignited significant interest in pyrazole chemistry, spurring further research into this versatile scaffold.[1]

Broadening the Synthetic Toolkit: Alternative Pathways to the Pyrazole Core

While the Knorr synthesis remains a cornerstone, the decades following its discovery saw the development of alternative methods for constructing the pyrazole ring, expanding the scope of accessible derivatives.

The Pechmann Pyrazole Synthesis

In 1898, another German chemist, Hans von Pechmann, reported a different approach to pyrazole synthesis.[12] The Pechmann method involves the 1,3-dipolar cycloaddition of diazomethane with acetylene to form the parent pyrazole ring.[13][14] This reaction provided a new conceptual framework for pyrazole construction. However, the original method had significant drawbacks, including the use of potentially carcinogenic hydrazine precursors and challenges in controlling the regioselectivity of the reaction, which limited its broad application at the time.[14]

Pechmann_Synthesis cluster_reactants Reactants acetylene Acetylene reaction 1,3-Dipolar Cycloaddition acetylene->reaction diazomethane Diazomethane diazomethane->reaction intermediate 3H-Pyrazole (Non-aromatic intermediate) reaction->intermediate rearrangement 1,5-H Shift (Tautomerization) intermediate->rearrangement product Pyrazole (Aromatic Product) rearrangement->product

Caption: The Pechmann pyrazole synthesis via 1,3-dipolar cycloaddition.

Synthesis of the Parent Ring

It is noteworthy that the unsubstituted parent pyrazole was first synthesized not by Knorr or Pechmann, but by the chemist Buchner in 1889, who achieved this through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[15]

The Modern Era: Evolution and Innovation in Pyrazole Synthesis

The foundational work of the 19th century has been continuously refined and expanded upon. Modern synthetic chemistry has introduced a host of sophisticated techniques that offer greater efficiency, control, and diversity in the creation of pyrazole derivatives.

MethodDescriptionAdvantagesDisadvantages
Classical Knorr Synthesis Condensation of 1,3-dicarbonyls with hydrazines.Readily available starting materials, robust reaction.Can produce regioisomers, sometimes requires harsh conditions.
1,3-Dipolar Cycloaddition Reaction of diazo compounds or nitrilimines with alkynes/alkenes.[1][5]High regioselectivity, milder conditions.Requires specialized dipolar reagents.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the reaction.Dramatically reduced reaction times (minutes vs. hours).[1][16]Requires specialized equipment.
Catalytic Methods Employs catalysts like Silver triflate (Ag(I)) to activate substrates.[1]Increased efficiency, good yields in short reaction times.Catalyst cost and removal can be a factor.

Table 2: Comparison of classical and modern pyrazole synthesis strategies.

These advancements have made complex, highly substituted pyrazole scaffolds readily accessible, fueling their exploration in drug discovery and materials science.

From Bench to Bedside: The Therapeutic Legacy of Pyrazoles

The initial success of Antipyrine was just the beginning. The pyrazole scaffold has proven to be a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[17][18] This has led to the development of numerous blockbuster drugs across diverse therapeutic areas.

A crucial moment in the modern history of pyrazoles was the discovery that they were not purely synthetic. In 1954, the first natural pyrazole derivative, levo-β-(1-pyrazolyl) alanine, was isolated from watermelon seeds, adding a biological dimension to their story.[1][19]

Key Pyrazole-Containing Drugs

The versatility of the pyrazole ring is evident in the breadth of its therapeutic applications.

Drug Name (Brand)Mechanism of ActionTherapeutic AreaYear Approved (US)
Celecoxib (Celebrex)Selective COX-2 InhibitorAnti-inflammatory, Pain1999[17]
Sildenafil (Viagra)PDE-5 InhibitorErectile Dysfunction1998[17]
Eltrombopag (Promacta)Thrombopoietin Receptor AgonistThrombocytopenia2008[17]
Ruxolitinib (Jakafi)JAK1/JAK2 InhibitorMyelofibrosis, Cancer2011
Axitinib (Inlyta)VEGF Receptor Kinase InhibitorRenal Cell Carcinoma2012
Apixaban (Eliquis)Factor Xa InhibitorAnticoagulant2012

Table 3: A selection of landmark drugs featuring the pyrazole core structure.

The development of drugs like Celecoxib highlighted the ability to fine-tune the pyrazole scaffold to achieve target selectivity (COX-2 over COX-1), thereby reducing side effects associated with earlier NSAIDs.[16] The discovery of Sildenafil showcased its utility in entirely different enzymatic pathways, cementing its status as a truly versatile pharmacophore.[1]

Conclusion

From its accidental discovery in 1883, the pyrazole nucleus has charted a remarkable course through the history of chemical and medical science. The initial synthesis by Ludwig Knorr not only introduced a new class of heterocycles but also yielded one of the world's first synthetic drugs, Antipyrine. Over the subsequent 140 years, synthetic methodologies have evolved from simple condensations to highly controlled, efficient, and diverse catalytic and cycloaddition reactions. This synthetic maturation has enabled the pyrazole scaffold to become a cornerstone of modern drug discovery, leading to breakthrough treatments for inflammation, cancer, cardiovascular disease, and more. The journey of the pyrazole is a testament to the power of fundamental research and its enduring impact on human health, demonstrating how a single molecular framework can become the basis for a multitude of life-changing therapies.

References

  • A Technical Guide to the Knorr Pyrazole Synthesis of 1883. Benchchem.
  • The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. NINGBO INNO PHARMCHEM CO.,LTD. (February 12, 2026).
  • The Synthesis and Applications of Antipyrine: A Deep Dive for Chemical Professionals. NINGBO INNO PHARMCHEM CO.,LTD. (February 13, 2026).
  • What is Antipyrine used for?.
  • Phenazone. Wikipedia.
  • Hans von Pechmann. Grokipedia.
  • Hans von Pechmann.
  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applic
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (October 24, 2020).
  • Hans von Pechmann. Wikipedia.
  • Chapter 5: Pyrazoles. Books. (November 20, 2015).
  • Knorr Pyrazole Synthesis. Chem Help Asap.
  • Pechmann-Pyrazol-Synthese. Wikipedia.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. (September 18, 2015).
  • History of antipyretic analgesic therapy. PubMed.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. (November 7, 2023).
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.

Sources

Introduction to Brominated Pyrazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated pyrazole derivatives represent a "privileged scaffold" in modern medicinal chemistry and agrochemical development. Beyond their utility as mere synthetic intermediates for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), the bromine atom itself often serves as a critical pharmacophore. It modulates lipophilicity (


), metabolic stability, and engages in specific halogen bonding interactions with protein targets (e.g., kinase hinge regions).

This guide synthesizes the structural rationale, regioselective synthetic strategies, and validated experimental protocols for handling these derivatives. It is designed to move beyond textbook definitions into field-proven methodologies.

Part 1: Structural Significance in Medicinal Chemistry

The Bromine "Sigma-Hole" and Halogen Bonding

In rational drug design, a bromine substituent on a pyrazole ring is rarely inert. Unlike fluorine, which is predominantly electrostatic, bromine exhibits a distinct region of positive electrostatic potential on its outer surface, known as the


-hole .
  • Mechanism: The

    
    -hole allows the bromine atom to act as a Lewis acid, accepting electron density from backbone carbonyls or specific residues (e.g., Threonine, Serine) in a target protein.
    
  • Directionality: This interaction is highly directional (

    
     relative to the C-Br bond), offering a geometric constraint that can increase selectivity for a specific binding pocket.
    
  • Impact: Replacing a methyl group with a bromine often retains steric volume while significantly altering the electronic landscape and solubility profile.

Regioselectivity and Electronic Bias

The pyrazole ring (1,2-diazole) is


-excessive. The electron density distribution dictates the reactivity profile:
  • C4 Position: The most nucleophilic site, highly susceptible to electrophilic aromatic substitution (

    
    ).
    
  • C3/C5 Positions: Less nucleophilic; functionalization here typically requires lithiation-halogen exchange or de novo cyclization strategies.

Part 2: Synthetic Strategies & Regiocontrol

Achieving the correct regioisomer is the primary challenge in pyrazole chemistry. The following decision tree illustrates the logic required to select the correct synthetic pathway.

Visualization: Regioselective Synthesis Logic

PyrazoleSynthesis Start Target: Brominated Pyrazole Pos4 Target Position: C4 Start->Pos4 High Nucleophilicity Pos35 Target Position: C3 or C5 Start->Pos35 Low Nucleophilicity DirectBrom Direct Electrophilic Substitution (SEAr) Pos4->DirectBrom Cyclization De Novo Cyclization Pos35->Cyclization Preferred for Scale Lithiation Lithium-Halogen Exchange (Requires N-Protection) Pos35->Lithiation Preferred for Late-Stage Reagent1 Reagent: NBS / DMF or MeCN (Mild, High Yield) DirectBrom->Reagent1 Reagent2 1,3-Diketones + Hydrazines + Brominating Agent Cyclization->Reagent2 Reagent3 Tribromopyrazole + n-BuLi (Selective C5 Exchange) Lithiation->Reagent3

Caption: Decision matrix for selecting synthetic routes based on the target position of the bromine atom on the pyrazole ring.

Part 3: Reactivity Profile & Downstream Applications

Once synthesized, bromopyrazoles are primarily used as electrophiles in Palladium-catalyzed cross-coupling reactions.

The Challenge of Dehalogenation

A common failure mode in Suzuki-Miyaura coupling of bromopyrazoles is protodehalogenation (where the Br is replaced by H).

  • Cause: This often occurs if the oxidative addition is slow or if the transmetallation step is hindered, allowing the Pd-aryl species to scavenge a proton from the solvent or base.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to accelerate oxidative addition and stabilize the active catalytic species.

Comparative Data: Coupling Efficiency

The following table summarizes optimal conditions for coupling 4-bromopyrazoles based on steric hindrance.

Substrate TypeCatalyst SystemBase / SolventTemp (

C)
Typical YieldNotes
Unprotected (NH)

/ SPhos

/ n-BuOH
10080-95%Requires excess boronic acid (2.0 equiv).
N-Alkylated (Simple)


/ Dioxane:H2O
8090-98%Standard robust protocol.
Sterically Hindered

/ XPhos

/ Toluene
11070-85%Anhydrous conditions preferred to prevent dehalogenation.

Part 4: Validated Experimental Protocols

Protocol A: Regioselective C4-Bromination of 1-Methylpyrazole

Context: This protocol uses N-Bromosuccinimide (NBS).[1][2] While safer than elemental bromine, NBS in polar aprotic solvents (DMF) can exhibit autocatalytic thermal decomposition. Strict temperature control is mandatory.

Materials:

  • 1-Methylpyrazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) - Freshly recrystallized if yellow.

  • Acetonitrile (MeCN) or DMF (0.5 M concentration)

  • Saturated

    
     (Sodium thiosulfate)
    

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 1-Methylpyrazole and MeCN. Cool to

    
     using an ice bath. Note: MeCN is preferred over DMF for easier workup and better safety profile at scale.
    
  • Addition: Add NBS portion-wise over 20 minutes. Critical: Do not add all at once; the reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Self-Validation (TLC):

    • Eluent: 30% EtOAc in Hexanes.

    • Stain: UV and

      
      .
      
    • Endpoint: Disappearance of the lower Rf pyrazole spot and appearance of a less polar product.

  • Quench: Add 10% aqueous

    
     to destroy excess NBS (solution turns from orange/yellow to clear).
    
  • Workup: Extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Usually not required. If necessary, recrystallize from Ethanol/Water.

Protocol B: Suzuki-Miyaura Coupling of 4-Bromo-1-methylpyrazole

Context: Coupling a 4-bromopyrazole with Phenylboronic acid.

Materials:

  • 4-Bromo-1-methylpyrazole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv, 2M aqueous solution)
    
  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Degassing: Sparge the 1,4-Dioxane with nitrogen for 15 minutes prior to use. Explanation: Oxygen poisons the Pd(0) species, leading to homocoupling or catalyst death.

  • Assembly: In a reaction vial, combine the bromide, boronic acid, and catalyst. Add the solvent and aqueous base.

  • Reaction: Seal the vial and heat to

    
     for 4-12 hours.
    
  • Self-Validation (NMR):

    • Take a crude aliquot, filter through a silica plug, and run

      
       NMR.
      
    • Diagnostic Signal: Look for the disappearance of the C4-H signal (if starting from unbrominated) or the shift of C3/C5 protons due to the new aryl ring shielding/deshielding effects.

  • Isolation: Filter through Celite to remove Palladium black. Concentrate and purify via flash chromatography (Hex/EtOAc gradient).

Visualization: Cross-Coupling Workflow

SuzukiWorkflow Start Reagents Prep (Degassing) Mix Assembly (Cat + Ligand + Base) Start->Mix Heat Heating (80-100°C) Mix->Heat Check Validation (TLC/NMR) Heat->Check Check->Heat Incomplete Workup Workup (Celite Filter) Check->Workup Complete

Caption: Operational workflow for Palladium-catalyzed cross-coupling of bromopyrazoles, emphasizing the iterative validation step.

References

  • Regioselective Bromination Mechanisms

    • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). "Selective Boc-Protection and Bromination of Pyrazoles." Royal Society of Chemistry.
  • Suzuki-Miyaura Coupling of Nitrogen Heterocycles

    • Billingsley, K., & Buchwald, S. L. (2007). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[3] Journal of the American Chemical Society.

  • Safety of NBS/DMF Mixtures

    • Hovione Safety Group. (2023).[2] "Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide." Organic Process Research & Development.

  • Medicinal Chemistry & Halogen Bonding

    • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Use Cases." Journal of Medicinal Chemistry.

  • Synthesis of 3-Bromopyrazoles (Regiocontrol)

    • Sha, Q., & Wei, Y. (2013).[4] "Synthesis of 3,5-diaryl-4-bromo-1H-pyrazoles via 1,3-dipolar cycloaddition." Synthesis.

Sources

Unlocking the Next Wave of Innovation: A Guide to High-Potential Research Areas for Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The pyrazole nucleus represents one of the most influential and versatile scaffolds in modern chemical science.[1] As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, its unique physicochemical properties have cemented its status as a "privileged scaffold" in medicinal chemistry, agrochemicals, and materials science.[2][3][4] The clinical and commercial success of pyrazole-containing drugs—from the anti-inflammatory celecoxib to a new generation of kinase inhibitors like ibrutinib and ruxolitinib—underscores the scaffold's profound impact and validated potential.[5][6][7][8]

However, the landscape of scientific discovery is ever-shifting. The rise of drug resistance, the identification of novel biological targets, and the demand for sustainable technologies compel us to look beyond established applications. This guide is designed for researchers, scientists, and drug development professionals who seek to pioneer the next generation of pyrazole-based innovations. It moves beyond a simple review of existing knowledge to identify and dissect high-potential, underexplored research frontiers. Here, we will explore the causality behind strategic experimental designs, propose actionable research workflows, and illuminate the path toward groundbreaking discoveries.

Part 1: Advancing the Therapeutic Frontiers of Pyrazole Chemistry

The adaptability of the pyrazole core, which features both hydrogen bond donor (pyrrole-type N-1) and acceptor (pyridine-type N-2) capabilities, allows for fine-tuning of molecular interactions with diverse biological targets.[6] While its role in inhibiting well-known targets is established, significant opportunities lie in addressing more complex and emerging therapeutic challenges.

Research Area: Targeting Novel and Atypical Kinase Families for Precision Oncology

Expertise & Rationale: The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, with numerous approved drugs targeting well-validated kinases like EGFR, VEGFR, CDK, and BTK.[5][9][10][11][12] The next frontier in precision oncology lies in drugging the "dark kinome"—the vast number of understudied kinases—and developing highly selective inhibitors for newly validated targets implicated in therapeutic resistance and tumor progression. Atypical kinases, such as Haspin (implicated in mitosis) and PI3K (a key signaling node), represent high-value targets where novel pyrazole chemotypes could yield breakthrough therapies.[10] The research impetus is to leverage the pyrazole core's synthetic tractability to achieve unprecedented selectivity and overcome the resistance mechanisms that plague current treatments.

Key Research Questions:

  • How can substitutions at the N-1, C-3, C-4, and C-5 positions of the pyrazole ring be systematically modified to achieve selectivity for the unique ATP-binding pockets of atypical kinases like Haspin?

  • What are the Structure-Activity Relationships (SAR) that govern the inhibition of emerging kinase targets, and can these principles be used to design multi-targeted agents that simultaneously block key resistance pathways?[13][14][15][16]

Proposed Experimental Workflow:

G cluster_0 Computational Design cluster_1 Chemical Synthesis cluster_2 Biological Evaluation A Target Selection (e.g., Haspin Kinase) B In Silico Screening (Molecular Docking) A->B Crystal Structure C Virtual Library Design B->C Identify Key Interactions D Multicomponent Reaction (e.g., Hantzsch-type) C->D Prioritized Scaffolds E Library Synthesis D->E Diversity-Oriented F Purification & Characterization E->F HPLC, NMR, MS G In Vitro Kinase Assay (e.g., ADP-Glo™) F->G Test Compounds H Cell-Based Proliferation Assay (e.g., MTT / CTG) G->H Determine IC50 I SAR Analysis & Optimization H->I Identify Lead Compounds I->C Iterative Refinement

Caption: Workflow for Novel Kinase Inhibitor Discovery.

Methodology: Synthesis of a Substituted Pyrazole Library via Multicomponent Reaction

Causality: Multicomponent reactions (MCRs) are chosen for their high efficiency, atom economy, and ability to rapidly generate molecular diversity from simple starting materials.[1] This is critical for an initial SAR exploration. The following green protocol using a sodium p-toluenesulfonate (NaPTS) catalyst in water is an environmentally benign and effective approach.[1]

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve phenylhydrazine (1.0 mmol), a substituted aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in 10 mL of distilled water.

  • Catalyst Addition: Add sodium p-toluenesulfonate (NaPTS) (10 mol%) to the mixture.

  • Reaction: Stir the mixture vigorously at 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. If necessary, recrystallize the product from ethanol to obtain the pure 5-aminopyrazole-4-carbonitrile derivative.[1]

Methodology: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Causality: This assay provides a quantitative measure of kinase activity by detecting the amount of ADP produced, which directly correlates with enzyme activity. Its high sensitivity and luminescent readout make it ideal for high-throughput screening of inhibitor libraries.

  • Kinase Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the kinase of interest (e.g., Haspin), its specific substrate, and ATP in a suitable kinase buffer.

  • Compound Addition: Add the synthesized pyrazole derivatives at varying concentrations (e.g., 10-point serial dilution starting from 100 µM) to the wells. Include appropriate controls (no enzyme, no inhibitor).

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and, therefore, inversely proportional to the inhibitor's potency. Calculate IC₅₀ values using non-linear regression analysis.

| Table 1: Representative SAR Data for Pyrazole-Based Kinase Inhibitors | | :--- | :--- | :--- | :--- | | Scaffold/Compound | Target Kinase | Key Substitutions | Reported Potency (IC₅₀) | | Pyrazolo[1,5-a]pyrimidine | CDK2 | C7-aryl substitution enhances activity. | 10-30 µM range[10] | | Benzimidazole-linked Pyrazole | Multiple (MCF7, A549) | Lipophilic groups at the benzimidazole moiety. | Micro- to nano-molar range[10] | | Pyrazole Carbaldehyde | PI3 Kinase | Specific substitution patterns led to high potency. | 0.25 µM (MCF7 cells)[10] | | Pyrazolo[4,3-f]quinoline | Haspin Kinase | Optimized quinoline substitutions were critical. | 1.7 µM (HCT116 cells)[10] | | Pyrazolone-Pyrazole | VEGFR-2 | Specific substitutions led to 78% inhibition. | 828.23 nM[10] |

Research Area: Overcoming Antimicrobial Resistance with Novel Mechanisms of Action

Expertise & Rationale: The global health crisis of antimicrobial resistance (AMR) necessitates the development of therapeutics with novel mechanisms of action. Pyrazole derivatives have demonstrated a broad spectrum of antibacterial, antifungal, and antiviral activities.[2][17][18][19][20][21] A promising research avenue is the design of pyrazole-based molecules that inhibit unconventional targets, such as bacterial biofilm formation or virulence factor expression, rather than traditional bactericidal or bacteriostatic pathways. Furthermore, creating hybrid molecules that combine the pyrazole scaffold with other known antimicrobial pharmacophores (e.g., thiazoles, benzimidazoles) could lead to synergistic effects and a lower propensity for resistance development.[22][23]

Key Research Questions:

  • Can substituted pyrazoles be designed to inhibit bacterial quorum sensing or disrupt mature biofilms in clinically relevant pathogens like Pseudomonas aeruginosa?

  • Do pyrazole-thiazole hybrid molecules exhibit synergistic activity against drug-resistant fungal strains like Candida auris by targeting multiple pathways simultaneously?

Proposed Experimental Workflow:

// Nodes Pyrazole [label="Pyrazole Scaffold\n(Core Structure)", fillcolor="#34A853"]; Thiazole [label="Thiazole Scaffold\n(Known Antimicrobial)", fillcolor="#FBBC05"]; Linker [label="Flexible or Rigid Linker", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Hybrid [label="Pyrazole-Thiazole Hybrid Molecule", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Target1 [label="Target A\n(e.g., Fungal Ergosterol Synthesis)", shape=cylinder, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Target2 [label="Target B\n(e.g., Cell Wall Integrity)", shape=cylinder, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Effect [label="Synergistic Antimicrobial Effect", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pyrazole -> Linker; Thiazole -> Linker; Linker -> Hybrid; Hybrid -> Target1 [label="Inhibits"]; Hybrid -> Target2 [label="Inhibits"]; {Target1, Target2} -> Effect [arrowhead=none]; Effect -> Hybrid [dir=back, style=dashed, label="Lower Resistance"]; }

Caption: Hybrid Molecule Strategy for Antimicrobial Action.

Methodology: Minimum Inhibitory Concentration (MIC) Assay

Causality: The MIC assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent. It determines the lowest concentration of a compound that visibly inhibits microbial growth, providing a robust metric for SAR studies.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., MRSA, Candida albicans) in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the synthesized pyrazole compounds, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing 100 µL of the diluted compound. Include a positive control (microorganism, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[21]

Part 2: Driving Innovation in Sustainable Agrochemicals

Expertise & Rationale: Pyrazole-based compounds are integral to modern agriculture, with prominent examples acting as potent herbicides, fungicides, and insecticides.[24][25] The key research challenges in this field are overcoming the rapid evolution of pest and weed resistance and meeting the growing demand for products with improved environmental profiles. Future research should focus on discovering novel pyrazole derivatives with new modes of action and developing green synthetic methodologies suitable for large-scale production.[26][27] Pyrazole oximes and carboxamides are particularly promising classes for exploration due to their proven bioactivities.[28]

Key Research Questions:

  • Can novel pyrazole carboxamide derivatives be developed that target succinate dehydrogenase (SDHI) in a way that overcomes known resistance mutations in fungal pathogens?

  • How can microwave-assisted or aqueous-phase synthesis be optimized for the scalable, environmentally friendly production of lead agrochemical candidates?[1][26]

Methodology: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

Causality: Microwave-assisted synthesis dramatically reduces reaction times, often improves yields, and aligns with green chemistry principles by minimizing energy consumption and solvent use. This is highly advantageous for the rapid optimization cycles required in agrochemical research.

  • Reactant Mixture: In a 10 mL microwave reaction vial, combine a 5-aminopyrazole (1 mmol), a β-enaminone (1.1 mmol), and place the vial under solvent-free conditions.[1]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 5-15 minutes).

  • Monitoring & Workup: Monitor the reaction by TLC. After completion, cool the vial to room temperature.

  • Purification: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel to yield the pure pyrazolo[1,5-a]pyrimidine.[1]

| Table 2: Biological Activities of Selected Pyrazole-Based Agrochemicals | | :--- | :--- | :--- | :--- | | Compound Class | Example | Activity Type | Mechanism of Action | | Pyrazole Oxime | Fenpyroximate | Acaricide, Insecticide | Mitochondrial complex I electron transport inhibitor[28] | | Phenylpyrazole | Fipronil | Insecticide | GABA-gated chloride channel antagonist | | Pyrazole Carboxamide | Pyraclostrobin | Fungicide | Quinone outside inhibitor (QoI), blocks respiration[24] | | Pyrazole Herbicide | Pyrasulfotole | Herbicide | 4-hydroxyphenylpyruvate-dioxygenase (HPPD) inhibitor |

Part 3: Exploring Frontiers in Pyrazole-Based Materials Science

Expertise & Rationale: While less explored than their biological applications, the unique electronic and coordination properties of pyrazoles position them as exceptional building blocks for advanced materials.[1][3][25][29] Their ability to act as versatile ligands for metal ions allows for the self-assembly of complex supramolecular structures like Metal-Organic Frameworks (MOFs) and coordination polymers.[30] These materials have potential applications in gas storage, catalysis, and sensing. Furthermore, the aromatic, electron-rich nature of the pyrazole ring is suitable for designing organic semiconductors and components for organic light-emitting diodes (OLEDs).[3]

Key Research Questions:

  • How can the functionalization of pyrazole-dicarboxylate ligands influence the pore size, topology, and gas adsorption properties of resulting MOFs?

  • Can pyrazole-containing conjugated polymers be synthesized to exhibit favorable charge-transport properties for applications in organic field-effect transistors (OFETs)?

Proposed Experimental Workflow:

// Nodes Ligand [label="Substituted Pyrazole Ligand\n(e.g., Pyrazole-3,5-dicarboxylate)", shape=hexagon, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Metal [label="Metal Ion Cluster\n(e.g., Zn²⁺, Cu²⁺)", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assembly [label="Self-Assembly\n(Solvothermal Synthesis)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; MOF [label="Metal-Organic Framework (MOF)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; App1 [label="Gas Storage (H₂, CO₂)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; App2 [label="Heterogeneous Catalysis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ligand -> Assembly; Metal -> Assembly; Assembly -> MOF [label="Forms Porous Structure"]; MOF -> App1 [label="Application"]; MOF -> App2 [label="Application"]; }

Caption: Self-Assembly of Pyrazole Ligands into a MOF.

Methodology: General Protocol for Solvothermal MOF Synthesis

Causality: Solvothermal synthesis, where crystallization occurs from a solution at elevated temperatures and pressures, is the predominant method for producing high-quality, crystalline MOF materials. This approach facilitates the controlled self-assembly of the organic ligands and metal ions into a stable, porous framework.

  • Reactant Preparation: In a 20 mL glass vial, dissolve the synthesized pyrazole-based organic ligand (e.g., pyrazole-3,5-dicarboxylic acid, 0.1 mmol) and a metal salt (e.g., zinc nitrate hexahydrate, 0.1 mmol) in a solvent system, typically N,N-dimethylformamide (DMF) (10 mL).

  • Assembly: Seal the vial tightly and place it inside a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the autoclave in an oven at a specific temperature (e.g., 80-120°C) for a set period (e.g., 24-72 hours). During this time, the components will slowly crystallize to form the MOF.

  • Isolation: After cooling the autoclave to room temperature, carefully decant the mother liquor.

  • Washing & Activation: Wash the resulting crystals with a fresh solvent (e.g., DMF, then chloroform or acetone) multiple times to remove unreacted starting materials. Activate the MOF by heating under vacuum to remove solvent molecules from the pores, making the framework accessible for applications like gas adsorption.

Conclusion and Future Outlook

The substituted pyrazole is far from a fully exploited chemical entity. Its proven success serves as a robust foundation for venturing into new and challenging research territories. The future of pyrazole research will be defined by a multidisciplinary approach, integrating rational design, high-throughput synthesis, and sophisticated biological and material characterization. The strategic exploration of novel kinase targets, the fight against antimicrobial resistance, the development of sustainable agrochemicals, and the creation of advanced functional materials represent the most fertile grounds for discovery. As computational tools and artificial intelligence continue to mature, their integration into pyrazole research will undoubtedly accelerate the design-synthesis-test cycle, unlocking the full potential of this remarkable scaffold for the betterment of human health and technology.[25]

References

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022-08-29). Available at: [Link]

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed. (n.d.). Available at: [Link]

  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias - PubMed. (2014-05-01). Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023-01-20). Available at: [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024-01-18). Available at: [Link]

  • Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety - PMC. (n.d.). Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (2024-04-23). Available at: [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. (n.d.). Available at: [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents | Bentham Science Publishers. (2024-10-31). Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening. (n.d.). Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023-09-05). Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. (2021-08-18). Available at: [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. (n.d.). Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023-08-12). Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review - ResearchGate. (2021-03-26). Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020-01-24). Available at: [Link]

  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase (compounds 44–48). - ResearchGate. (n.d.). Available at: [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer | Bentham Science Publishers. (2022-05-01). Available at: [Link]

  • Various methods for the synthesis of pyrazole. - ResearchGate. (n.d.). Available at: [Link]

  • Synthesis and antiviral activity of new pyrazole and thiazole derivatives - ResearchGate. (n.d.). Available at: [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. (n.d.). Available at: [Link]

  • (PDF) Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - ResearchGate. (2025-10-16). Available at: [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review | ACS Omega. (2025-12-22). Available at: [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025-04-05). Available at: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024-09-25). Available at: [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR.org. (n.d.). Available at: [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (n.d.). Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021-05-10). Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. (n.d.). Available at: [Link]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - MDPI. (2021-08-19). Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023-11-07). Available at: [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (n.d.). Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018-01-12). Available at: [Link]

  • Review: biologically active pyrazole derivatives - RSC Publishing. (2016-11-17). Available at: [Link]

Sources

Methodological & Application

Preparation of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole , a critical building block in the development of kinase inhibitors and fragment-based drug discovery (FBDD). While theoretically simple, the preparation is complicated by the tautomeric nature of the 3-bromopyrazole starting material, which leads to regiochemical mixtures (N1- vs. N2-alkylation) during synthesis.

This guide provides a validated Cesium Carbonate (


) mediated alkylation  protocol that optimizes the ratio of the desired 1,3-isomer  over the 1,5-isomer, accompanied by a definitive structural assignment strategy using NOE (Nuclear Overhauser Effect) spectroscopy.

Retrosynthetic Analysis & Strategy

The synthesis of N-alkylated pyrazoles faces a classic regioselectivity challenge. 3-Bromopyrazole exists in tautomeric equilibrium with 5-bromopyrazole. Upon deprotonation, the resulting pyrazolyl anion has two nucleophilic sites:

  • N1 (adjacent to C5-H): Leads to the 1,3-disubstituted product (Desired).

  • N2 (adjacent to C3-Br): Leads to the 1,5-disubstituted product (Undesired).

Steric Control: The bromine atom at C3 exerts steric hindrance, discouraging alkylation at the adjacent nitrogen (N2). Therefore, under thermodynamic control or non-chelating conditions, the reaction favors alkylation at the less hindered N1 position, yielding the 3-bromo-1-alkyl isomer as the major product (typically >4:1 ratio).

Selected Route: Direct alkylation of 3-bromopyrazole with 1-bromo-2-methoxyethane using


 in Acetonitrile (MeCN). This method offers milder conditions and easier workup compared to Sodium Hydride (NaH) protocols.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7][8][9][10]
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
3-Bromopyrazole 146.971.05.00 gStarting Material
1-Bromo-2-methoxyethane 138.991.25.67 g (approx 3.8 mL)Alkylating Agent
Cesium Carbonate (

)
325.822.022.1 gBase
Acetonitrile (MeCN) --50 mL (10 vol)Solvent (Anhydrous)
Ethyl Acetate / Hexanes --As neededExtraction/Purification
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge 3-Bromopyrazole (5.00 g, 34.0 mmol) and Acetonitrile (50 mL).

  • Add Cesium Carbonate (22.1 g, 68.0 mmol) in a single portion. The suspension may turn slightly yellow.

  • Stir at room temperature for 15 minutes to ensure deprotonation initiation.

Step 2: Alkylation

  • Add 1-Bromo-2-methoxyethane (5.67 g, 40.8 mmol) dropwise via syringe over 5 minutes.

  • Heat the reaction mixture to 60°C (oil bath temperature).

  • Monitor the reaction by TLC (30% EtOAc in Hexanes) or LCMS.

    • Target Time: 4–6 hours.

    • Completion: Disappearance of 3-bromopyrazole (

      
      ). Product appears at 
      
      
      
      .

Step 3: Workup

  • Cool the mixture to room temperature.

  • Filter the suspension through a Celite pad to remove inorganic salts (

    
    , 
    
    
    
    ). Wash the pad with MeCN (2 x 10 mL).
  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Redissolve the oil in Ethyl Acetate (50 mL) and wash with Water (20 mL) followed by Brine (20 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    

Step 4: Purification & Isomer Separation

  • The crude residue is a mixture of the desired 3-bromo (major) and 5-bromo (minor) isomers.

  • Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.
      
  • Elution Order:

    • Fraction A (Minor, 1,5-isomer): Elutes first (less polar due to shielding of N-lone pair by Br).

    • Fraction B (Major, 1,3-isomer): Elutes second (Target Compound).

  • Collect Fraction B, concentrate, and dry under high vacuum to yield a clear to pale yellow oil.

Visualization: Reaction Workflow

SynthesisWorkflow Start Start: 3-Bromopyrazole (Tautomeric Mix) Reagents Add: Cs2CO3 (2.0 eq) 1-Bromo-2-methoxyethane MeCN, 60°C Start->Reagents Intermediate Reaction Mixture: Alkylation at N1 vs N2 Reagents->Intermediate 4-6 Hours Workup Workup: Filter (Celite) Extract (EtOAc/H2O) Intermediate->Workup Crude Crude Product: Isomer Mix (~4:1) Workup->Crude Column Flash Chromatography: Silica Gel (Hex/EtOAc Gradient) Crude->Column Product1 Fraction 1 (Minor): 5-Bromo-1-(2-methoxyethyl) (Undesired) Column->Product1 Elutes First Product2 Fraction 2 (Major): 3-Bromo-1-(2-methoxyethyl) (Target) Column->Product2 Elutes Second

Caption: Workflow for the regioselective alkylation and purification of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole.

Analytical Validation (QC)

To ensure the integrity of the synthesis, one must distinguish the 1,3-isomer from the 1,5-isomer.

Regioisomer Identification via NOE

The definitive method for structural assignment is 1D-NOE or 2D-NOESY NMR .

  • Target (3-bromo-1-R): The N-methylene protons (

    
    ) are spatially close to the pyrazole proton at C5 .
    
    • Observation: Irradiation of the

      
       signal results in a strong NOE enhancement  of the aromatic C5-H doublet.
      
  • Impurity (5-bromo-1-R): The N-methylene protons are spatially close to the Bromine atom at C5. There is no proton at C5. The closest proton is at C4.

    • Observation: Irradiation of the

      
       signal results in weak or no enhancement  of the aromatic signals (C4-H is too distant).
      
Expected Data (Target Compound)
  • 
     (400 MHz, 
    
    
    
    ):
    
    
    7.45 (d,
    
    
    , 1H, H-5 ), 6.32 (d,
    
    
    , 1H, H-4 ), 4.25 (t,
    
    
    , 2H,
    
    
    ), 3.72 (t,
    
    
    , 2H,
    
    
    ), 3.35 (s, 3H,
    
    
    ).
  • LCMS: Purity

    
    , 
    
    
    
    (1:1 Br pattern).

Critical Process Parameters (CPPs)

ParameterRecommendationRationale
Solvent Choice MeCN or DMFPolar aprotic solvents stabilize the transition state. MeCN is easier to remove than DMF.
Temperature

Higher temps (

) may increase the proportion of the thermodynamic 1,5-isomer or degradation.
Base

Provides the "Cesium Effect" (increased solubility/reactivity) without the safety risks of NaH (

gas evolution).
Stoichiometry 1.2 eq Alkyl HalideSlight excess ensures full conversion of the valuable pyrazole core.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles."
    • Source:Beilstein Journal of Organic Chemistry, 2011.
    • URL:[Link]

  • General Alkylation Protocol (Analogous Chemistry)

    • Title: "Alkylation of Pyrazoles: A Review of Regioselectivity."
    • Source:Current Organic Chemistry, 2018.
    • URL:[Link]

  • Spectroscopic Assignment (NOE)

    • Title: "Differentiation of regioisomeric pyrazoles by 1H–15N HMBC and NOE NMR spectroscopy."
    • Source:Magnetic Resonance in Chemistry, 2008.
    • URL:[Link]

Sources

Application Note: Regioselective Synthesis of 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the synthesis of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole . It moves beyond simple recipe-following to provide a mechanistic understanding of regioselectivity, critical for ensuring high purity in drug development pipelines.

Abstract & Utility

3-Bromo-1-(2-methoxyethyl)-1H-pyrazole is a high-value heterocyclic building block, frequently employed as a core scaffold in the development of kinase inhibitors (e.g., JAK, BTK inhibitors) and agrochemicals. The presence of the bromine atom at the C3 position allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-methoxyethyl tail provides physicochemical modulation (solubility, metabolic stability).

This guide details the direct regioselective alkylation of 3-bromopyrazole. It addresses the primary synthetic challenge: controlling the regioselectivity between the desired 1,3-isomer and the undesired 1,5-isomer , and provides a self-validating characterization protocol.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic substitution (


) of 3-bromopyrazole with an alkylating agent. However, the ambident nature of the pyrazolyl anion complicates this seemingly simple transformation.
The Regioselectivity Challenge

3-Bromopyrazole exists in tautomeric equilibrium. Upon deprotonation, the resulting anion resonates between two nitrogen atoms. The alkylating agent can attack either:

  • Path A (N1 Attack): Leads to 3-bromo-1-(2-methoxyethyl)-1H-pyrazole (Target).

  • Path B (N2 Attack): Leads to 5-bromo-1-(2-methoxyethyl)-1H-pyrazole (Undesired Impurity).

Mechanistic Insight:

  • Steric Control: The nitrogen adjacent to the bromine atom (N2) is sterically more hindered than the distal nitrogen (N1). Therefore, steric factors favor the formation of the 1,3-isomer.

  • Electronic Control: The bromine atom is electron-withdrawing (

    
     effect), which reduces the nucleophilicity of the adjacent nitrogen (N2) more than the distal nitrogen (N1).
    
  • Outcome: Under standard basic conditions, the reaction kinetically and thermodynamically favors the 1,3-isomer (Target) with ratios typically ranging from 4:1 to >10:1, depending on the base and solvent.

Mechanistic Pathway Diagram[1]

ReactionMechanism Start 3-Bromo-1H-pyrazole (Tautomeric Mixture) Base Base (Cs2CO3) Deprotonation Start->Base Anion Pyrazolyl Anion (Resonance Hybrid) Base->Anion PathA Path A: Attack at N1 (Distal to Br) Anion->PathA Less Hindered More Nucleophilic PathB Path B: Attack at N2 (Proximal to Br) Anion->PathB Steric Clash Inductive Withdrawal Prod13 MAJOR PRODUCT 3-Bromo-1-(2-methoxyethyl) -1H-pyrazole PathA->Prod13 Prod15 MINOR PRODUCT 5-Bromo-1-(2-methoxyethyl) -1H-pyrazole PathB->Prod15

Caption: Mechanistic bifurcation in the alkylation of 3-bromopyrazole. Steric and electronic factors favor Path A.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
3-Bromo-1H-pyrazole 1.0SubstrateCommercial grade (95%+).
1-Bromo-2-methoxyethane 1.2 - 1.5Alkylating AgentCan substitute with 2-methoxyethyl tosylate for higher reactivity.
Cesium Carbonate (

)
2.0BasePreferred over

for solubility in DMF and "Cesium Effect" enhancing nucleophilicity.
DMF (N,N-Dimethylformamide) SolventMediumAnhydrous preferred. Acetonitrile is a viable alternative.
Step-by-Step Procedure

Scale: Based on 1.0 g of 3-bromopyrazole (6.8 mmol).

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 3-bromo-1H-pyrazole (1.0 g, 6.8 mmol) and anhydrous DMF (10 mL). Stir until dissolved.

  • Deprotonation: Add Cesium Carbonate (4.43 g, 13.6 mmol) in one portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

  • Alkylation: Add 1-bromo-2-methoxyethane (1.42 g, 0.96 mL, 10.2 mmol) dropwise via syringe.

    • Optimization Note: If using the chloride analog, add Sodium Iodide (0.1 eq) as a Finkelstein catalyst.

  • Reaction: Heat the mixture to 60 °C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Target: Formation of a new spot (

      
      ). The starting material (
      
      
      
      ) should disappear.
  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

    • Separate phases.[1] Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

    • Critical Wash: Wash combined organics with LiCl (5% aq) or Brine (3 x 30 mL) to rigorously remove DMF.

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue will likely contain a mixture of the 1,3-isomer (major) and 1,5-isomer (minor).[2]

    • Flash Chromatography: Silica gel. Gradient elution: 0%

      
       30% EtOAc in Hexanes.
      
    • Elution Order: The 1,5-isomer (more non-polar due to shielding of the lone pair) typically elutes first or very close to the 1,3-isomer. The 1,3-isomer (Target) is generally more polar. Note: Elution order can reverse depending on the exact stationary phase; NMR validation is mandatory.

Workflow Diagram

Workflow Step1 Step 1: Solubilization 3-Bromopyrazole in DMF Step2 Step 2: Activation Add Cs2CO3, Stir 15 min Step1->Step2 Step3 Step 3: Alkylation Add Alkyl Bromide, Heat 60°C Step2->Step3 Step4 Step 4: Extraction EtOAc / Water + LiCl Wash Step3->Step4 Step5 Step 5: Chromatography Sep. 1,3-isomer from 1,5-isomer Step4->Step5 Step6 Step 6: Validation NOE NMR Study Step5->Step6

Caption: Operational workflow for the synthesis and isolation of the target pyrazole.

Analytical Validation (Self-Validating Protocol)

Distinguishing the 1,3-isomer from the 1,5-isomer is the most critical quality control step. Standard 1H NMR is insufficient without NOE (Nuclear Overhauser Effect) analysis.

Expected Data (Target: 1,3-Isomer)
  • Appearance: Colorless to pale yellow oil.

  • MS (ESI):

    
     (1:1 bromine pattern).
    
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.45 (d, 
      
      
      
      Hz, 1H, H-5 ).
    • 
       6.30 (d, 
      
      
      
      Hz, 1H, H-4 ).
    • 
       4.25 (t, 
      
      
      
      Hz, 2H,
      
      
      ).
    • 
       3.75 (t, 
      
      
      
      Hz, 2H,
      
      
      ).
    • 
       3.35 (s, 3H, 
      
      
      
      ).
The NOE Diagnostic Test

To confirm regiochemistry, perform a 1D NOE difference experiment or 2D NOESY :

  • Irradiate the

    
     triplet (approx. 4.25 ppm). 
    
  • Observe H-5 (approx. 7.45 ppm):

    • Positive NOE Enhancement: Indicates the

      
       group is spatially close to the H-5 proton. This confirms the 1,3-isomer  (Target).
      
    • No/Weak Enhancement: Indicates the

      
       is spatially distant from the ring protons (blocked by the Bromine at C-5). This indicates the 1,5-isomer  (Impurity).
      
Feature1,3-Isomer (Target)1,5-Isomer (Impurity)
Structure N-Alkyl group adjacent to H-5N-Alkyl group adjacent to Br
NOE Signal Strong NOE between

and H-5
No NOE between

and H-4
H-5 Shift Typically ~7.4 - 7.5 ppmTypically ~7.5 - 7.6 ppm
H-4 Shift Typically ~6.3 ppmTypically ~6.4 ppm

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete alkylation or decomposition.Increase temperature to 80°C or switch to 2-methoxyethyl tosylate (better leaving group).
Poor Regioselectivity High temperature or wrong solvent.Lower temperature to RT (longer reaction time). Ensure use of DMF or DMSO (polar aprotic solvents favor 1,3-alkylation via loose ion pair).
Residual DMF Inefficient workup.Use 5% LiCl aqueous washes during extraction. DMF signals in NMR (2.8, 2.9, 8.0 ppm) interfere with yield calc.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Strategic atom replacement enables regiocontrol in pyrazole alkyl
    • Source: Nature Chemistry / ResearchG
    • URL:[Link] (Verified Context via Snippet 1.1)

  • General Synthesis of N-Substituted Pyrazoles

    • Title: "Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
    • Source: Journal of Organic Chemistry / NIH
    • URL:[Link]

  • Analytical Characterization (NMR Data): Title: "NMR Chemical Shifts of Common Impurities" Source: Organometallics / Sigma-Aldrich

Sources

Suzuki coupling reactions with 3-bromo-1-(2-methoxyethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocols for the palladium-catalyzed cross-coupling of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole (CAS: 1240586-93-7) with aryl and heteroaryl boronic acids. While pyrazole halides are essential scaffolds in kinase inhibitor development (e.g., JAK, p38 MAPK inhibitors), the electron-rich nature of the pyrazole ring renders the C3-position less reactive toward oxidative addition compared to phenyl halides. Furthermore, the 2-methoxyethyl side chain introduces unique solubility properties and potential hemilabile coordination effects. This note presents two validated methods: a cost-effective standard protocol using Pd(dppf)Cl₂ and a high-performance protocol using Buchwald generation precatalysts for sterically demanding or electron-deficient coupling partners.

Scientific Background & Mechanistic Insights

Substrate Reactivity Profile

The target substrate, 3-bromo-1-(2-methoxyethyl)-1H-pyrazole, presents specific challenges and advantages in cross-coupling:

  • Electronic Deactivation: The pyrazole ring is π-excessive.[1] The increased electron density at C3 (relative to benzene) makes the C-Br bond stronger and less prone to oxidative addition by the Pd(0) species.

  • Regiochemistry: Unlike 4-bromopyrazoles, which are highly reactive, 3-bromopyrazoles often require more active catalytic systems or higher temperatures.

  • The "Chelation Effect": The ether oxygen in the 2-methoxyethyl tail can act as a weak Lewis base. In non-polar solvents, this oxygen may transiently coordinate to the Palladium center, potentially stabilizing the oxidative addition intermediate or, conversely, occupying a coordination site needed for the boronic acid transmetallation.

Catalyst Selection Strategy
  • Baseline (Pd(dppf)Cl₂): The bidentate ferrocenyl ligand prevents β-hydride elimination and maintains a wide bite angle, stabilizing the Pd(II) species. It is robust for simple aryl boronic acids.

  • Advanced (XPhos Pd G3/G4): For difficult couplings (e.g., ortho-substituted aromatics), bulky dialkylbiaryl phosphines like XPhos facilitate the oxidative addition into the electron-rich C-Br bond and promote reductive elimination via steric bulk.

Experimental Protocols

Materials Preparation
  • Substrate: 3-bromo-1-(2-methoxyethyl)-1H-pyrazole (ensure purity >97% by HPLC).

  • Boronic Acids: Re-crystallize if pinacol esters show hydrolysis; use 1.2–1.5 equivalents.

  • Solvents: Sparged with Nitrogen or Argon for 15 minutes prior to use.

Protocol A: Standard Conditions (Robust & Cost-Effective)

Best for: Unhindered aryl boronic acids, scale-up, and routine library synthesis.

  • Setup: Charge a reaction vial equipped with a magnetic stir bar.

  • Reagents: Add 3-bromo-1-(2-methoxyethyl)-1H-pyrazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%).

  • Solvent: Add a mixture of 1,4-Dioxane/Water (4:1 v/v) to reach a concentration of 0.1 M relative to the bromide.

  • Degassing: Seal the vial and purge with inert gas (N₂/Ar) for 5 minutes (balloon method) or 3 vacuum/backfill cycles.

  • Reaction: Heat to 90 °C for 4–16 hours. Monitor by LC-MS.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄, filter, and concentrate.

Protocol B: High-Performance Conditions (Challenging Substrates)

Best for: Heteroaryl boronic acids, sterically hindered partners, or when Protocol A fails.

  • Setup: Charge a microwave vial or pressure tube under inert atmosphere (Glovebox preferred for catalyst addition).

  • Reagents: Add 3-bromo-1-(2-methoxyethyl)-1H-pyrazole (1.0 equiv), Boronic Acid/Ester (1.5 equiv), and K₃PO₃ (3.0 equiv, finely ground).

  • Catalyst: Add XPhos Pd G3 (2–3 mol%).

  • Solvent: Add THF/Water (10:1 v/v) or n-Butanol (for higher temp). Concentration: 0.15 M.

  • Reaction:

    • Thermal: 60–80 °C for 2–6 hours.

    • Microwave: 100 °C for 30 minutes.

  • Work-up: Filter through a pad of Celite to remove Pd black. Concentrate and purify via Flash Chromatography (CombiFlash).

Data Analysis & Optimization Matrix

The following table summarizes expected outcomes based on electronic matching of the coupling partner.

Coupling Partner (Boronic Acid)ProtocolCatalyst SystemBaseSolventExpected YieldNotes
Phenylboronic acid APd(dppf)Cl₂Na₂CO₃Dioxane/H₂O>85%Standard benchmark.[2]
4-Pyridinylboronic acid BXPhos Pd G3K₃PO₄THF/H₂O70-80%Pyridine N can poison Pd; XPhos mitigates this.
2-Methoxy-phenylboronic acid BSPhos Pd G3K₃PO₄Toluene/H₂O65-75%Steric hindrance requires SPhos or XPhos.
Indazole-5-boronic ester A/BPd(dtbpf)Cl₂Cs₂CO₃DMF/H₂O60-70%High polarity requires DMF; Cs₂CO₃ aids solubility.

Troubleshooting & Critical Quality Attributes (CQA)

  • Issue: Protodeboronation: The boronic acid converts to the reduced arene instead of coupling.

    • Fix: Switch base to KF or CsF; reduce water content; lower temperature.

  • Issue: Homocoupling: Formation of Biaryl (Ar-Ar) or Bipyrazole.

    • Fix: Degas solvents more thoroughly (O₂ promotes homocoupling).

  • Issue: No Reaction (Recovered SM):

    • Fix: The oxidative addition is failing.[3] Switch to tBuXPhos Pd G3 or increase temperature to 110 °C in Toluene/Water.

Visualization: Reaction Pathway & Decision Tree

Figure 1: Catalytic Cycle & Chelation Effects

This diagram illustrates the Suzuki cycle, highlighting the potential interaction of the methoxyethyl tail.

SuzukiCycle Pd0 Pd(0) Active Species (L-Pd-L) OxAdd Oxidative Addition (Rate Limiting for 3-Br) Pd0->OxAdd + 3-Br-Pyrazole Complex_A Intermediate A: Pd(II)-Br-Pyrazole OxAdd->Complex_A Chelation Potential Side-Interaction: Methoxy-Pd Coordination Complex_A->Chelation Transient TransMet Transmetallation (+ Ar-B(OH)2 / Base) Complex_A->TransMet Chelation->Complex_A Complex_B Intermediate B: Ar-Pd(II)-Pyrazole TransMet->Complex_B RedElim Reductive Elimination (Product Release) Complex_B->RedElim RedElim->Pd0 Regeneration Product Final Biaryl Product RedElim->Product

Caption: Catalytic cycle for 3-bromo-1-(2-methoxyethyl)-1H-pyrazole showing the critical oxidative addition step and potential hemilabile coordination of the ether side chain.

Figure 2: Optimization Decision Tree

DecisionTree Start Start: Coupling Partner? Simple Simple Aryl / Electron Poor Start->Simple Complex Heteroaryl / Steric / Electron Rich Start->Complex MethodA Method A: Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C Simple->MethodA MethodB Method B: XPhos Pd G3, K3PO4 THF/H2O, 60-80°C Complex->MethodB Check Check LCMS @ 4h MethodA->Check MethodB->Check Success Yield > 80% -> Isolate Check->Success Fail Low Conv. or Byproducts Check->Fail Opt1 Switch to tBuXPhos or SPhos Fail->Opt1 If SM recovered Opt2 Change Base to CsF (Anhydrous conditions) Fail->Opt2 If De-boronation

Caption: Workflow for selecting and optimizing reaction conditions based on the coupling partner's electronic and steric profile.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3][4] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127(13), 4685–4696. Link

  • Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link

  • TCI Chemicals. "Product Specification: 1-(2-Methoxyethyl)-1H-pyrazole-4-boronic Acid Pinacol Ester." (Used as reference for side-chain stability). Link

  • Li, H.; Grasha, M. L.; Collandra, V. J. "Process Development of a Suzuki Cross-Coupling Reaction for the Synthesis of a JAK2 Inhibitor." Organic Process Research & Development, 2010 , 14(1), 181–187. (Context for pyrazole-kinase inhibitor synthesis). Link

Sources

Using 3-bromo-1-(2-methoxyethyl)-1H-pyrazole as a building block in organic synthesis

[1]

Executive Summary & Strategic Value

3-bromo-1-(2-methoxyethyl)-1H-pyrazole is a high-value heterocyclic building block designed to address two critical challenges in modern drug discovery: scaffold diversity and physicochemical optimization .[1]

Unlike simple alkyl-pyrazoles, this compound incorporates a 2-methoxyethyl tail , often referred to as a "mini-PEG" motif. This substituent serves a dual purpose:

  • Solubility Enhancement: It lowers the LogP and increases aqueous solubility compared to ethyl or propyl analogs, improving the ADME profile of the final drug candidate.

  • Synthetic Versatility: The 3-bromo handle allows for precise palladium-catalyzed cross-coupling (Suzuki, Buchwald), while the C5 position remains open for orthogonal functionalization via C-H activation or lithiation.

This guide provides validated protocols for synthesizing, purifying, and utilizing this building block to construct complex bioactive molecules.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData / Description
IUPAC Name 3-bromo-1-(2-methoxyethyl)-1H-pyrazole
CAS Number Not widely indexed; analog 14521-80-3 (core)
Molecular Formula C₆H₉BrN₂O
Molecular Weight 205.05 g/mol
Physical State Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, MeOH, THF, DMSO; Moderate water solubility
Key Functionality 3-Bromo: Electrophile for cross-coupling.N1-Methoxyethyl: Solubilizing group; H-bond acceptor.[1][2]
Regiochemistry C3 vs C5: The bromine is fixed at C3. N1 is blocked.

Preparation Protocol: Regioselective Synthesis

If this building block is not purchased commercially, it must be synthesized via the alkylation of 3-bromopyrazole. This reaction typically yields a mixture of 1,3- and 1,5- isomers. The 1,3-isomer (desired) is generally the major product under thermodynamic control, but separation is critical.

Step-by-Step Alkylation Protocol

Reagents:

  • 3-Bromo-1H-pyrazole (1.0 equiv)[1]

  • 1-Bromo-2-methoxyethane (1.2 equiv)[1]

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: DMF (anhydrous) or Acetonitrile

Procedure:

  • Dissolution: Dissolve 3-bromo-1H-pyrazole (e.g., 10 g) in anhydrous DMF (100 mL) under N₂ atmosphere.

  • Base Addition: Add Cs₂CO₃ (2.0 equiv) in a single portion. Stir at room temperature for 30 minutes to deprotonate the pyrazole.

  • Alkylation: Add 1-bromo-2-methoxyethane (1.2 equiv) dropwise via syringe.[1]

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.[1]

    • Note: Two spots will appear.[1][3][4] The 1,3-isomer (target) is typically less polar (higher R_f) than the 1,5-isomer due to the dipole moment vectors.

  • Workup: Cool to RT. Dilute with water (300 mL) and extract with EtOAc (3 x 100 mL). Wash combined organics with brine (5x) to remove DMF.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Yield: Expect 60–75% of the desired 1-(2-methoxyethyl)-3-bromo-1H-pyrazole .[1]

Self-Validating QC Check:
  • 1H NMR (CDCl₃):

    • 1,3-isomer (Target):

      
       ~7.35 (d, H5), ~6.30 (d, H4). Coupling constant 
      
      
      Hz.[1]
    • 1,5-isomer (Impurity):

      
       ~7.45 (d, H3), ~6.40 (d, H4).
      
    • NOESY: Irradiate the N-CH₂ signal.[1] If NOE is observed at the H5 signal (approx 7.35 ppm), it confirms the N1 position is adjacent to H5, confirming the 1,3-substitution pattern .

Core Application Protocols

Protocol A: Suzuki-Miyaura Coupling (C3-Arylation)

Use this to attach aryl or heteroaryl groups to the pyrazole core.[1]

Mechanism: Pd(0) oxidative addition into the C3-Br bond is slower than for iodides but proceeds well with electron-rich ligands.[1]

Reagents:

  • Substrate: 3-bromo-1-(2-methoxyethyl)-1H-pyrazole (1.0 equiv)[1]

  • Boronic Acid: Ar-B(OH)₂ (1.2–1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[4]·DCM (5 mol%) or XPhos Pd G2 (2–3 mol%)[1]

  • Base: 2M Na₂CO₃ (aq) (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge a microwave vial or pressure tube with the pyrazole substrate, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Argon (3 cycles).[1]

  • Add degassed Dioxane and 2M Na₂CO₃.[1]

  • Heat:

    • Thermal: 90°C for 12–16 hours.

    • Microwave: 120°C for 30–60 minutes.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

  • Outcome: Yields typically >80%.[1][4] The methoxyethyl group remains stable.[1]

Protocol B: Buchwald-Hartwig Amination (C3-Amination)

Use this to introduce amine functionality (e.g., for kinase hinge binders).

Reagents:

  • Substrate: 3-bromo-1-(2-methoxyethyl)-1H-pyrazole[1][5]

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G3 (2–5 mol%)

    • Why: 3-bromopyrazoles are electron-rich and challenging electrophiles.[1] Bulky, electron-rich ligands like tBuBrettPhos or XPhos are required to facilitate oxidative addition.[1]

  • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: t-Amyl alcohol or Toluene (anhydrous)[1]

Procedure:

  • Combine substrate, amine, base, and precatalyst in a vial inside a glovebox (or under strict Schlenk conditions).

  • Add anhydrous solvent.[1]

  • Heat to 100–110°C for 12 hours.

  • Workup: Dilute with EtOAc, filter, and concentrate.

  • Purification: Reverse-phase HPLC is often recommended if the amine product is polar.[1]

Protocol C: C5-Functionalization (C-H Activation)

Use this to functionalize the remaining carbon after (or before) C3 manipulation.

Logic: The N1-substituent directs lithiation to the C5 position (ortho-lithiation).[1]

  • Caution: Halogen dance (migration of Br from C3 to C5) is a risk if using LDA at higher temperatures.[1] Use n-BuLi at -78°C for clean C5-lithiation.[1]

Procedure (Formylation example):

  • Dissolve 3-bromo-1-(2-methoxyethyl)-1H-pyrazole in anhydrous THF. Cool to -78°C .[1]

  • Add n-BuLi (1.1 equiv) dropwise.[1] Stir for 30 mins at -78°C.

    • Mechanistic Note: Lithium coordinates to the N1 lone pair and the methoxy oxygen (chelation control), deprotonating C5 selectively.

  • Add Electrophile (e.g., DMF, CO₂, or Iodine) dropwise.

  • Stir for 1 hour at -78°C, then warm to RT.

  • Result: 3-bromo-5-formyl-1-(2-methoxyethyl)-1H-pyrazole.[1]

Visual Workflows

Figure 1: Divergent Synthesis Pathway

This diagram illustrates how the building block serves as a central hub for diverse chemical space.

GStart3-Bromo-1H-pyrazoleAlkylationAlkylation(1-Br-2-methoxyethane, Cs2CO3)Start->AlkylationCore3-bromo-1-(2-methoxyethyl)-1H-pyrazole(The Building Block)Alkylation->Core Regioselective Separation SuzukiPathway A: Suzuki Coupling(Ar-B(OH)2, Pd(dppf)Cl2)Core->SuzukiBuchwaldPathway B: Buchwald Amination(R-NH2, tBuBrettPhos)Core->BuchwaldLithiationPathway C: C5-Lithiation(n-BuLi, -78°C, Electrophile)Core->LithiationProductA3-Aryl-1-(2-methoxyethyl)pyrazoleSuzuki->ProductAProductB3-Amino-1-(2-methoxyethyl)pyrazoleBuchwald->ProductBProductC3-Bromo-5-E-1-(2-methoxyethyl)pyrazoleLithiation->ProductC

Caption: Divergent synthetic utility of the 3-bromo-1-(2-methoxyethyl)-1H-pyrazole scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Protodebromination (H replacing Br)Switch to anhydrous conditions; use Pd(PPh₃)₄ or XPhos ; lower temperature.
Regioisomer Mix (Alkylation) Thermodynamic equilibrationUse Cs₂CO₃ in DMF at lower temps (RT to 40°C) to favor kinetic control; purify carefully.
No Reaction (Buchwald) Catalyst poisoning or deactivationEnsure O₂-free environment; switch to tBuBrettPhos or RuPhos ; use pre-complexed Pd sources.
C5 Lithiation "Scrambling" Halogen Dance (Br migration)Keep temp strictly at -78°C ; do not allow to warm before quenching.

References

  • Regioselective Alkylation: BenchChem Technical Data. "Preparation from Pyrazole Precursors Using Alkyl Halides." Link

  • Buchwald-Hartwig Conditions: Organic Letters. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." 2014.[1] Link

  • Suzuki Coupling: RSC Advances. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." 2021.[1][6] Link

  • C-H Activation/Lithiation: Journal of the Chemical Society. "Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole." Link

  • Physicochemical Properties (LogP): Molecular Therapy. "Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs."[7][8] (Demonstrating MOE solubility effects). Link

Part 1: Scientific Foundation & Strategic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for N-Alkylation of 3-Bromopyrazole

The Regioselectivity Challenge

The N-alkylation of 3-bromopyrazole is a classic problem in heterocyclic chemistry governed by the interplay of tautomerism, steric hindrance, and electronic effects.

  • Tautomeric Equilibrium: 3-bromopyrazole exists in equilibrium between two tautomers: 3-bromo-1H-pyrazole (Tautomer A) and 5-bromo-1H-pyrazole (Tautomer B). While the 3-bromo tautomer is generally favored in solution due to the electron-withdrawing nature of bromine, the anion formed upon deprotonation is a resonance hybrid.

  • The Alkylation Outcome: The reaction with an electrophile (

    
    ) can occur at either nitrogen atom, leading to two distinct regioisomers:
    
    • 1-alkyl-3-bromopyrazole (Major): Formed by alkylation at the nitrogen distal to the bromine atom. This pathway is sterically favored and electronically preferred as the lone pair on the distal nitrogen is more nucleophilic.

    • 1-alkyl-5-bromopyrazole (Minor): Formed by alkylation at the nitrogen proximal to the bromine. This is sterically hindered by the bulky bromine atom and electronically disfavored due to the inductive electron-withdrawing effect of the adjacent halogen.

Key Insight: In standard base-mediated alkylations (SN2), the 1,3-isomer is typically the major product (ratios often >80:20). However, the 1,5-isomer is a persistent impurity that requires rigorous chromatographic separation.

Mechanistic Visualization

G Substrate 3-Bromopyrazole (Tautomeric Mix) Anion Pyrazolyl Anion (Resonance Hybrid) Substrate->Anion Deprotonation (NaH or K2CO3) Prod_13 MAJOR PRODUCT 1-alkyl-3-bromopyrazole (Less Hindered) Anion->Prod_13 Path A: Distal Attack (Fast) Prod_15 MINOR PRODUCT 1-alkyl-5-bromopyrazole (Sterically Hindered) Anion->Prod_15 Path B: Proximal Attack (Slow)

Figure 1: Mechanistic pathway showing the divergence into regioisomers based on steric and electronic control.

Part 2: Experimental Protocols

Method A: Irreversible Deprotonation (NaH/DMF)

Best for: Primary alkyl halides, unreactive electrophiles, and maximizing the 1,3-isomer ratio.

Reagents & Materials:

  • 3-Bromopyrazole (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)[1][2]

  • Alkyl Halide (R-X) (1.1 equiv)[2]

  • Anhydrous DMF (0.2 M concentration relative to pyrazole)

  • Ammonium Chloride (sat.[2] aq.)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0 °C in an ice bath.

  • Solvation: Dissolve 3-bromopyrazole in anhydrous DMF.

  • Deprotonation: Carefully add NaH portion-wise to the stirring solution at 0 °C. Evolution of H₂ gas will be observed.

    • Critical Checkpoint: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation and cessation of gas evolution. The solution often turns yellow/orange.

  • Alkylation: Add the alkyl halide dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (typically 20% EtOAc/Hexanes).

  • Quench: Cool the flask back to 0 °C. Quench carefully with saturated NH₄Cl solution.

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

Method B: Mild Base Conditions (Cs₂CO₃/MeCN)

Best for: Base-sensitive substrates or highly reactive alkylating agents (e.g., benzyl bromide, allyl bromide).

Reagents:

  • 3-Bromopyrazole (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Alkyl Halide (1.1 equiv)[2]

  • Acetonitrile (MeCN) (Reagent Grade)

Procedure:

  • Combine 3-bromopyrazole, Cs₂CO₃, and alkyl halide in MeCN.

  • Heat to reflux (80 °C) or stir at RT depending on alkyl halide reactivity.

  • Monitor consumption of starting material.

  • Filter off inorganic solids, concentrate the filtrate, and proceed to purification.

Part 3: Purification & Validation (Self-Validating System)

Separating the 1,3- and 1,5-isomers is the most critical step. They often have very similar R_f values.

Chromatography Strategy:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Hexanes/Ethyl Acetate.

  • Elution Order: The 1-alkyl-5-bromopyrazole (minor, more non-polar due to shielding of the lone pair by Br) typically elutes first or very close to the major product. The 1-alkyl-3-bromopyrazole (major) elutes second.

Validation by 1H-NMR (NOE): You must confirm regiochemistry using Nuclear Overhauser Effect (NOE) spectroscopy.

Feature1-Alkyl-3-bromopyrazole (Major)1-Alkyl-5-bromopyrazole (Minor)
Structure N-Alkyl is distal to Br.[3]N-Alkyl is adjacent to Br.[3][4]
Proton Neighbor N-Alkyl is next to H-5 .N-Alkyl is next to Br (no proton).
NOE Signal Strong NOE between N-Alkyl protons and aromatic H-5.No NOE between N-Alkyl protons and aromatic H (H-3 is too far).
Coupling (J) Remaining H is H-5 (

,

Hz).
Remaining H is H-3 (

,

Hz).

Part 4: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture in solvent.Use fresh NaH; ensure DMF is anhydrous (store over molecular sieves).
Poor Regioselectivity (High 1,5-isomer) "Loose" transition state or high temperature.Switch to Method A (NaH) and keep reaction at 0 °C for longer. Use bulkier alkylating agents if possible.
Inseparable Mixture Isomers have identical R_f.1. Try Toluene/Acetone gradient. 2. Use Preparative HPLC. 3. If possible, proceed to next step; derivatives may be easier to separate.

Part 5: References

  • Regioselectivity in Pyrazole Alkylation:

    • Title: "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles"

    • Source:Journal of Organic Chemistry (2017)[5]

    • URL:[Link]

  • Mechanistic Insight (Tautomerism):

    • Title: "Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers"

    • Source:Journal of Organic Chemistry (2016)[6]

    • URL:[Link][7]

  • General Protocol (NaH/DMF):

    • Title: "Optimizing N-Alkylation of Pyrazoles" (BenchChem Technical Note)

    • Source: BenchChem

Sources

Microwave-assisted synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Pyrazole Derivatives

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant.[1] Traditional thermal synthesis of pyrazoles—often requiring reflux times of 4–12 hours—creates a bottleneck in high-throughput lead optimization.[1]

This Application Note details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while improving yield and purity. By leveraging the specific dielectric heating properties of polar intermediates (hydrazones), researchers can accelerate the critical cyclization step, minimizing thermal degradation and side reactions.

Mechanistic Principles: Why Microwave?

The synthesis of pyrazoles typically involves the nucleophilic attack of a hydrazine nitrogen on a carbonyl carbon, followed by dehydration and cyclization.[1]

  • Dipolar Polarization: The reaction intermediates (hydrazones and enols) are highly polar. Microwave irradiation (2.45 GHz) couples directly with these dipoles, causing rapid molecular rotation and internal heating.

  • Activation Energy (

    
    ):  While MW does not change the 
    
    
    
    of the reaction, the rapid superheating of the solvent (often above its atmospheric boiling point in sealed vessels) significantly increases the pre-exponential factor
    
    
    in the Arrhenius equation (
    
    
    ), drastically increasing the rate constant
    
    
    .[1]
  • Selectivity: Rapid heating favors the kinetic product and cleaner cyclization, often suppressing the formation of thermodynamic byproducts seen in prolonged oil-bath reflux.

Strategic Workflow

Before selecting a protocol, use this decision matrix to determine the optimal synthetic route based on your starting materials.

PyrazoleWorkflow cluster_0 Optimization Parameters Start Starting Materials Decision1 Do you have 1,3-Dicarbonyls? Start->Decision1 Decision2 Do you have Alpha,Beta-Unsaturated Ketones? Decision1->Decision2 No RouteA Route A: Knorr Synthesis (Standard/Scale-up) Decision1->RouteA Yes RouteB Route B: Chalcone Cyclization (High Diversity/Libraries) Decision2->RouteB Yes (Chalcones) RouteC Route C: One-Pot MCR (Rapid Screening) Decision2->RouteC No (Aldehyde + Ketone) Params 1. Solvent Polarity (EtOH vs Water) 2. Power (100-300W) 3. Catalyst (AcOH vs Base)

Figure 1: Strategic selection of synthetic route based on available precursors.

Experimental Protocols

Protocol A: The Knorr Synthesis (1,3-Dicarbonyls)

Best for: Gram-scale synthesis of standard pyrazole cores.

Reagents:

  • 1,3-Diketone (e.g., Acetylacetone, 10 mmol)

  • Hydrazine Hydrate (12 mmol, 1.2 eq)

  • Solvent: Ethanol (5 mL) or Solvent-Free

Methodology:

  • Preparation: In a 10 mL microwave-transparent crimp-top vial, dissolve the 1,3-diketone in ethanol.

  • Addition: Add hydrazine hydrate dropwise at room temperature. Note: This reaction is exothermic; allow initial heat to dissipate.

  • Irradiation: Seal the vessel. Program the microwave reactor:

    • Temperature: 80°C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 2 minutes

    • Stirring: High

  • Work-up: Cool to RT. The pyrazole often precipitates upon cooling or addition of ice water.[1] Filter and wash with cold ethanol.

Self-Validation:

  • TLC Check: Disappearance of the diketone spot (usually less polar) and appearance of a highly fluorescent pyrazole spot under UV (254 nm).[1]

Protocol B: The Chalcone Route (Michael Addition/Cyclization)

Best for: Creating diverse libraries with aromatic substitution (e.g., drug analogs).

Reagents:

  • Chalcone (1 mmol)

  • Hydrazine Hydrate or Phenylhydrazine (2 mmol)

  • Catalyst: Glacial Acetic Acid (few drops)

  • Solvent: Ethanol (2-3 mL)

Methodology:

  • Mixture: Combine chalcone and hydrazine in a 10 mL MW tube. Add acetic acid catalyst.[2][3]

  • Irradiation:

    • Temperature: 120°C (Pressurized)

    • Power: Dynamic (Max 300 W)

    • Hold Time: 3–5 minutes

  • Work-up: Pour reaction mixture into crushed ice. Neutralize with 10% NaHCO₃ if necessary. The solid product is collected by filtration.

Expert Insight: The acetic acid acts as a dual catalyst: it activates the carbonyl for nucleophilic attack and assists in the elimination of water during the aromatization step.[1] Without MW, this step often requires 6+ hours of reflux.

Protocol C: Green Aqueous Synthesis

Best for: Eco-friendly synthesis and biological testing (avoids toxic organic residues).[1][4]

Reagents:

  • Aldehyde (1 mmol) + Ketone (1 mmol) + Hydrazine (1 mmol)

  • Solvent: Water (5 mL)

  • Catalyst: p-Dodecylbenzenesulfonic acid (DBSA) or Graphene Oxide (GO) (optional)

Methodology:

  • Suspension: Mix reactants in water. The mixture will be heterogeneous.[1]

  • Irradiation: Heat to 140°C for 5–10 minutes. The high dielectric constant of water (

    
    ) ensures extremely efficient energy transfer.[1]
    
  • Isolation: The organic product is usually insoluble in water and will form a solid or oil upon cooling.[1] Decant the water or filter.[1]

Data Presentation: Efficiency Comparison

The following data contrasts the efficiency of Microwave-Assisted Organic Synthesis (MAOS) against Conventional Heating (CH) for substituted pyrazoles.

Reaction TypeTarget CompoundMethodTimeYield (%)
Knorr 3,5-DimethylpyrazoleMW (80°C) 2 min 96%
Conventional (Reflux)4 hr82%
Chalcone 3,5-DiphenylpyrazoleMW (120°C) 4 min 92%
Conventional (Reflux)8 hr70%
One-Pot PyranopyrazoleMW (140°C) 5 min 89%
Conventional (Reflux)10 hr65%

Mechanistic Visualization

Understanding the cyclization pathway helps in troubleshooting low yields.[1] The MW energy is critical in overcoming the energy barrier for the dehydration step.[1]

ReactionMechanism cluster_mw Microwave Effect Step1 1,3-Diketone + Hydrazine Step2 Hydrazone Intermediate Step1->Step2 Nucleophilic Attack Step3 5-OH-Pyrazoline (Transition State) Step2->Step3 Cyclization (MW Accelerated) Step4 Pyrazole Product Step3->Step4 Dehydration (-H2O)

Figure 2: Reaction pathway highlighting the cyclization step where MW irradiation provides the critical activation energy for rapid dehydration.[1]

Troubleshooting & Optimization (The Scientist's Notebook)

  • Problem: Pressure spikes in the vessel.

    • Cause: Rapid decomposition of hydrazine or solvent superheating.[1]

    • Solution: Use "Dynamic" power mode rather than "Fixed" power. Ensure the vessel has at least 50% headspace. Switch to ethanol/water mixtures to lower vapor pressure.

  • Problem: Low Yield / Sticky Tars.

    • Cause: Polymerization of the chalcone or oxidation of hydrazine.[1]

    • Solution: Reduce temperature by 10°C and extend time. Perform the reaction under an inert atmosphere (flush vial with

      
       before sealing).
      
  • Problem: Regioselectivity issues (in asymmetric diketones).

    • Solution: MW heating is purely kinetic. To alter regioselectivity, you must change the solvent polarity (e.g., switch from EtOH to Pyridine) rather than just the heating method.

References

  • Royal Society of Chemistry. "Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques." RSC Advances. [Link]

  • National Institutes of Health (NIH). "Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles." PubMed Central. [Link]

  • Bentham Science. "Conventional Versus Microwave Induced Synthesis and Biological Evolution of Coumarin Substituted Thioaryl Pyrazolyl Pyrazoline." Current Microwave Chemistry. [Link]

  • Organic Chemistry Portal. "Microwave-Assisted Paal-Knorr Reaction." Organic Chemistry Portal. [Link]

Sources

Application Note: Optimized Protocol for the C-4 Selective Bromination of 1-(2-methoxyethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the bromination of 1-(2-methoxyethyl)-1H-pyrazole to generate 4-bromo-1-(2-methoxyethyl)-1H-pyrazole . This intermediate is a critical scaffold in the synthesis of JAK inhibitors (e.g., Upadacitinib analogs) and other kinase-targeting therapeutics.

Unlike elemental bromine (


), which poses significant handling hazards and corrosivity issues, this protocol utilizes N-Bromosuccinimide (NBS) .[1] NBS provides a controlled source of electrophilic bromine (

), ensuring high regioselectivity for the C-4 position while minimizing over-bromination or oxidative side reactions.

Chemical Basis & Reaction Engineering[2]

Mechanistic Rationale

The pyrazole ring is an electron-rich heterocycle (


-excessive). Electrophilic Aromatic Substitution (EAS) occurs preferentially at the C-4 position .
  • C-3 and C-5 Positions: These carbons are adjacent to the nitrogen atoms. The inductive electron-withdrawing effect (-I) of the nitrogen atoms destabilizes the transition state (sigma complex) at these positions.

  • C-4 Position: This position is the most remote from the electronegative nitrogens, making it the most nucleophilic site and the kinetic trap for the bromonium ion.

Reagent Selection: Why NBS?
  • Stoichiometric Control: NBS allows for precise 1.05 equivalent dosing, preventing the formation of poly-brominated species.

  • Safety: NBS is a solid, non-volatile source of bromine, significantly reducing inhalation risks compared to liquid

    
    .
    
  • Atom Economy: The succinimide byproduct is water-soluble and easily removed during aqueous workup.

Reaction Scheme

The reaction proceeds via the formation of a bromonium intermediate followed by deprotonation to restore aromaticity.

ReactionMechanism SM 1-(2-methoxyethyl)-1H-pyrazole (Nucleophile) Complex Sigma Complex (Intermediate) SM->Complex + NBS (Electrophilic Attack at C-4) NBS N-Bromosuccinimide (Electrophile Source) NBS->Complex Product 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole (Target) Complex->Product - H+ (Re-aromatization) Succinimide Succinimide (Byproduct) Complex->Succinimide

Figure 1: Mechanistic flow of the electrophilic aromatic substitution at the C-4 position.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[2][3][4][5]Role
1-(2-methoxyethyl)-1H-pyrazole 126.161.0Starting Material (SM)
N-Bromosuccinimide (NBS) 177.981.05Brominating Agent
Acetonitrile (MeCN) 41.0510 VSolvent
Sodium Thiosulfate (aq) N/AExcessQuenching Agent

Equipment:

  • 3-neck round-bottom flask (equipped with internal thermometer).

  • Magnetic stir bar or overhead stirrer.

  • Ice/Water bath.

  • Addition funnel (for larger scales) or spatula (for small scale).

Detailed Procedure

Step 1: Solubilization

  • Charge a clean, dry reaction vessel with 1-(2-methoxyethyl)-1H-pyrazole (1.0 eq).

  • Add Acetonitrile (MeCN) (10 volumes relative to SM mass). Note: DCM can be used, but MeCN is preferred for "green" chemistry compliance.

  • Stir until a clear, homogeneous solution is obtained.

Step 2: Controlled Addition (Critical for Safety) 4. Cool the solution to 0°C – 5°C using an ice bath. 5. Add NBS (1.05 eq) portion-wise over 15–30 minutes.

  • Precaution: The reaction is exothermic. Maintain internal temperature
    
    
    during addition.
  • Observation: The solution may turn slightly yellow/orange.

Step 3: Reaction & Monitoring 6. Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . 7. Stir for 2 to 4 hours . 8. Monitor by TLC or LCMS:

  • TLC Eluent:[3][4][6] 30% Ethyl Acetate in Hexanes.
  • Visualization: UV (254 nm) or Iodine stain. The product is less polar (higher
    
    
    ) than the starting material.

Step 4: Quench & Workup 9. Once conversion is >98%, quench the reaction by adding 10% aqueous Sodium Thiosulfate (


)  (5 volumes). This neutralizes any residual active bromine species (indicated by the disappearance of orange color).
10. Dilute with Ethyl Acetate (EtOAc)  or Dichloromethane (DCM) .
11. Transfer to a separatory funnel. Separate the phases.
12. Wash the organic layer with:
  • 1x Water (to remove succinimide).
  • 1x Brine (saturated NaCl).
  • Dry the organic layer over anhydrous Sodium Sulfate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
    
    
    )
    .[2]
  • Filter and concentrate under reduced pressure (Rotovap) at
    
    
    .

Step 5: Purification

  • The crude product is typically a light yellow to orange oil that may crystallize upon standing.

  • Purity Check: If purity is <95%, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Process Workflow & Decision Logic

The following diagram illustrates the operational workflow, including critical decision points for quality control.

Workflow Start Start: Dissolve SM in MeCN Cool Cool to 0°C Start->Cool AddNBS Add NBS (Portion-wise) Cool->AddNBS React Stir at RT (2-4 h) AddNBS->React Check QC: TLC/LCMS Check React->Check Check->React Incomplete Quench Quench: Na2S2O3 (aq) Check->Quench Complete Workup Extract (EtOAc) & Wash Quench->Workup Conc Concentrate Workup->Conc Purify Flash Chromatography Conc->Purify Purity < 95% Final Final Product: 4-Bromo... Conc->Final Purity > 95% Purify->Final

Figure 2: Operational workflow for the bromination process.

Safety & Handling (HSE)

  • N-Bromosuccinimide (NBS):

    • Hazard: Causes skin irritation and serious eye irritation. Strong oxidizer.

    • Control: Handle in a fume hood. Avoid contact with metals and reducing agents.

  • Exotherm Control:

    • The bromination is exothermic. On a large scale (>100g), the addition of NBS must be strictly controlled to prevent thermal runaway.

  • Waste Disposal:

    • Aqueous waste contains succinimide and sodium bromide. Dispose of according to halogenated organic waste protocols.

References

  • Regioselectivity of Pyrazole Bromination

    • Topic: Electrophilic substitution kinetics in pyrazoles.
    • Source:Journal of Organic Chemistry, "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • URL:[Link][1]

  • Synthesis of 4-Bromo-1-substituted Pyrazoles

    • Topic: General procedure for NBS bromin
    • Source:Molbank 2009, M639; "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole."[6]

    • URL:[Link][6]

  • NBS Handling and Safety

    • Topic: Safe Scale-Up of NBS-Involved Bromin
    • Source:Organic Process Research & Development (Novartis).
    • URL:[Link][7]

  • Patent Reference (Intermediate Synthesis)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Substituted Bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: High Priority Subject: Troubleshooting Regioselectivity, Polybromination, and Halogen Migration

Introduction: The "Simple" Heterocycle That Isn't

Welcome to the Technical Support Center for pyrazole chemistry. While N-substituted bromopyrazoles are ubiquitous scaffolds in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and agrochemicals, their synthesis is notoriously deceptive.

The core challenge lies in the pyrazole ring's "personality": it is an electron-rich aromatic system subject to tautomerism, electrophilic substitution, and base-catalyzed rearrangement. This guide addresses the three most common support tickets we receive: Regioisomeric mixtures during alkylation , Over-bromination , and the elusive Halogen Dance .

Module 1: The "Twin Peaks" Problem (N-Alkylation Regioselectivity)

User Complaint: "I alkylated 3-bromopyrazole with methyl iodide, and my LCMS shows one mass, but the NMR/TLC shows two distinct products. I can't separate them easily."

Diagnosis: Tautomeric Ambiguity

The starting material, 3-bromo-1H-pyrazole, exists in equilibrium with its tautomer, 5-bromo-1H-pyrazole. Under standard basic conditions (e.g., K₂CO₃/DMF), the deprotonated pyrazolyl anion attacks the alkyl halide from both nitrogen positions.

  • Product A (1,3-isomer): Usually thermodynamically preferred but kinetically slower if sterics are involved.

  • Product B (1,5-isomer): Often forms due to proximity effects or specific solvent interactions, but suffers from steric clash between the N-substituent and the C5-Bromine.

Troubleshooting Workflow
VariableRecommendationMechanism
Solvent Switch to Fluorinated Alcohols (HFIP/TFE) Hydrogen bonding with the pyrazole nitrogens disrupts the standard dipole interactions, often drastically favoring the 1,3-isomer (N1 alkylation away from the bromo group).
Base Use NaH vs. K₂CO₃ NaH (irreversible deprotonation) creates a "naked" anion where sterics dominate (favoring 1,3). K₂CO₃ (reversible) allows thermodynamic equilibration.
Sterics Increase Bulk If R-X is bulky (e.g., isopropyl), the 1,5-isomer (steric clash with Br) is suppressed.
Visual Logic: The Tautomer Trap

N_Alkylation_Regioselectivity cluster_conditions Optimization Factors Tautomer 3-Bromo-1H-pyrazole (Tautomeric Equilibrium) Anion Pyrazolyl Anion (Resonance Hybrid) Tautomer->Anion Base (NaH) Prod_13 1-Alkyl-3-bromopyrazole (Major Product w/ Steric Bulk) Anion->Prod_13 Path A (Less Hindered) Prod_15 1-Alkyl-5-bromopyrazole (Minor Product / Steric Clash) Anion->Prod_15 Path B (More Hindered) Factor1 Solvent: HFIP favors Path A Factor2 R-Group: Bulk favors Path A

Figure 1: Divergent pathways in the alkylation of tautomeric bromopyrazoles. Path A minimizes steric repulsion between the incoming alkyl group and the bromine atom.

Module 2: The "Over-Reaction" (Bromination Control)

User Complaint: "I am trying to make 4-bromo-1-methylpyrazole. I used Br₂ (1.1 eq), but I see significant dibromo species (M+2, M+4 patterns) and some unreacted starting material."

Diagnosis: Electrophilic Overload

The pyrazole ring is electron-rich. Once the first bromine is added (typically at C4), the ring is deactivated slightly, but not enough to prevent a second attack at C3 or C5 if local concentrations of Br₂ are high.

Troubleshooting Guide

Q: Why C4 first? A: Electrophilic Aromatic Substitution (SEAr) favors C4 because the intermediate sigma complex is most stable when the positive charge is delocalized without disrupting the N-N bond significantly.

Q: NBS or Elemental Bromine? A:

  • Use NBS (N-Bromosuccinimide): For controlled, stoichiometric bromination. It releases Br₂ slowly (in situ) or reacts via a radical mechanism if initiated. It is easier to handle and weigh precisely.

  • Use Br₂: Only for large-scale, cost-sensitive reactions where you can strictly control temperature (0°C to -10°C).

Q: How do I stop polybromination? A:

  • Acid Scavengers: HBr is a byproduct that catalyzes further reaction. Add NaHCO₃ or use DMF (which buffers HBr).

  • Slow Addition: Do not dump the brominating agent. Add dropwise to keep the concentration of electrophile low relative to the substrate.

Protocol: Controlled Mono-Bromination with NBS
  • Dissolve 1-methylpyrazole (1.0 eq) in Acetonitrile (0.5 M).

  • Cool to 0°C in an ice bath.

  • Add NBS (1.05 eq) portion-wise over 30 minutes. Do not add all at once.

  • Monitor by TLC/LCMS. If starting material persists after 2 hours, add 0.1 eq NBS.

  • Quench with 10% Na₂S₂O₃ (sodium thiosulfate) to destroy active bromine species before workup.

Module 3: The "Vanishing Bromo" (Halogen Dance)

User Complaint: "I treated 5-bromo-1-methylpyrazole with LDA to introduce a formyl group at C4. The product I got is 4-bromo-1-methylpyrazole-5-carbaldehyde, but the bromine moved! What happened?"

Diagnosis: Base-Catalyzed Halogen Dance (BCHD)

This is a classic "trap" in heterocyclic chemistry. When you treat a bromo-pyrazole with a strong base (like LDA or LiTMP), the kinetically favored deprotonation often occurs adjacent to the bromine. However, the system can undergo a rapid rearrangement where the bromine "dances" to a more thermodynamically stable position, often swapping places with the lithiated carbon.

Mechanism of Failure
  • Lithiation: Base removes proton at C4 (ortho to Br at C5).

  • Migration: The lithiated C4 attacks the Br at C5.

  • Scrambling: The Br moves to C4, and the Lithium moves to C5.

  • Quench: The electrophile (DMF/Formyl source) reacts with the new C5-Li species.

Visual Logic: The Halogen Dance Pathway

Halogen_Dance Start 5-Bromo-1-R-pyrazole Step1 Lithiated Intermediate (C4-Li) (Kinetic Product) Start->Step1 LDA, -78°C Transition Halogen Migration (Br moves C5 -> C4) Step1->Transition Warming / Time Note PREVENTION: 1. Keep strictly at -78°C 2. Use rapid flow chemistry 3. Pre-mix electrophile (In-situ quench) Step1->Note Stable Thermodynamic Intermediate (4-Bromo-5-Li) Transition->Stable Rearrangement Product Scrambled Product (4-Bromo-5-E) Stable->Product Electrophile (E+)

Figure 2: The Halogen Dance mechanism. The bromine atom migrates to the position of initial lithiation, relocating the reactive lithium center.

Summary of Byproducts & Solutions

Byproduct ClassSymptomRoot CauseCorrective Action
N-Regioisomers Two spots on TLC; split NMR signals.Tautomerism of 3/5-substituted pyrazoles.Use HFIP as solvent; switch to NaH ; increase steric bulk of alkylating agent.
Polybromides M+2/M+4 mass peaks; lower yield.Excess reagent; high local concentration.Use NBS (portion-wise); maintain 0°C ; use stoichiometric control.
Scrambled Isomers Br atom in wrong position after lithiation.Halogen Dance (BCHD).[1]Cryogenic conditions (-78°C); In-situ quenching (add electrophile before or with base if possible); use Flow Chemistry .
Benzylic Bromides Br on side-chain alkyl group.Radical mechanism dominating over Ionic.Exclude light ; use radical inhibitor; avoid initiators (AIBN, peroxides).

References

  • Regioselectivity in Pyrazole Alkylation

    • BenchChem Technical Support.[2][3] (2025).[1][2][3] "Optimizing N-Alkylation of Pyrazoles." Link

    • Journal of Organic Chemistry.[4][5] "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." Link

  • Halogen Dance Mechanism

    • Schnürch, M., et al. (2007). "Halogen Dance Reactions on Pyrazoles." Journal of Organic Chemistry. Link (Representative DOI for context).

    • ChemRxiv. (2025).[1][2][3] "Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors." Link

  • Bromination Reagents (NBS vs Br2)

    • Master Organic Chemistry. "N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry."[5][6] Link

    • Common Organic Chemistry. "Bromination - Common Conditions."[6][7][8] Link

Sources

Catalyst selection for cross-coupling with 3-bromo-1-(2-methoxyethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-3BR-MET-001 Subject: Catalyst Selection & Troubleshooting for 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

System Diagnosis: Substrate Analysis

Before selecting a catalyst, you must understand the specific electronic and steric challenges posed by 3-bromo-1-(2-methoxyethyl)-1H-pyrazole .[1] This is not a standard aryl halide coupling; it presents a "Dual-Deactivation" mode.[1]

The Challenge Matrix
FeatureChemical ConsequenceImpact on Catalysis
3-Bromo Position The pyrazole ring is

-excessive (electron-rich).[1] The C3 position is less electrophilic than the C4 position or standard phenyl halides.
Slow Oxidative Addition: The Pd(0) species struggles to insert into the C-Br bond. Requires electron-rich ligands to boost Pd nucleophilicity.[1]
N1-Methoxyethyl Tail The ether oxygen is 3 atoms away from the N1 nitrogen, creating a perfect geometry for hemilabile chelation .Catalyst Poisoning: The tail can wrap around the metal center, occupying a coordination site needed for the incoming nucleophile (boronic acid/amine).
N2 Nitrogen The lone pair on the pyrazole N2 is accessible.[2]Competitive Binding: Can displace weak ligands (like PPh3), leading to Pd-black precipitation.[1]

Workflow Visualization: Catalyst Decision Tree

The following logic gate determines your optimal catalyst system based on the coupling partner.

CatalystSelection Start Coupling Partner Selection Type Bond Type? Start->Type Suzuki Boronic Acid/Ester (C-C Bond) Type->Suzuki Suzuki Buchwald Amine (C-N Bond) Type->Buchwald Buchwald-Hartwig Steric Is Boronic Acid Sterically Hindered? Suzuki->Steric Suzuki_Easy Recommendation A: Pd(dppf)Cl2 · DCM (Robust, bidentate) Steric->Suzuki_Easy No (Phenyl/Simple Heteroaryl) Suzuki_Hard Recommendation B: XPhos Pd G4 (High activity, bulky) Steric->Suzuki_Hard Yes (Ortho-subst/Complex) AmineType Amine Class? Buchwald->AmineType Buchwald_Prim Recommendation C: BrettPhos Pd G4 (Primary Amines) AmineType->Buchwald_Prim Primary (-NH2) Buchwald_Sec Recommendation D: RuPhos Pd G4 (Secondary Amines) AmineType->Buchwald_Sec Secondary (-NHR)

Figure 1: Decision matrix for catalyst selection based on coupling partner and steric demands.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Best for: Aryl/Heteroaryl boronic acids.[1][3][4][5][6] Rationale: We utilize Pd(dppf)Cl2 because the bidentate dppf ligand bites the palladium tightly, preventing the methoxyethyl tail of the substrate from displacing the ligand and poisoning the catalyst (The "Chelation Control" strategy).

Step-by-Step Guide:

  • Charge Vessel: In a vial equipped with a stir bar, add:

    • 3-bromo-1-(2-methoxyethyl)-1H-pyrazole (1.0 equiv)[1]

    • Boronic Acid (1.2 – 1.5 equiv)[1][6]

    • Catalyst: Pd(dppf)Cl2[1] · DCM (3–5 mol%)[1]

    • Base: K2CO3 (3.0 equiv) or Cs2CO3 (2.0 equiv for difficult cases)

  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio).[1] Note: Water is essential for the transmetallation step.

  • Degas: Sparge with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling of the boronic acid.

  • Reaction: Seal and heat to 90–100 °C for 4–12 hours.

  • Workup: Cool to RT. Filter through a Celite pad.[1] Dilute with EtOAc, wash with brine. Dry over Na2SO4.[1]

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Best for: Primary or Secondary Amines.[1] Rationale: The 3-bromopyrazole is electron-rich, making it a "reluctant" electrophile.[1] We need a catalyst system that facilitates oxidative addition (OA) and reductive elimination (RE).[1] BrettPhos (for primary) and RuPhos (for secondary) are dialkylbiaryl phosphines that create a protective pocket, facilitating OA while preventing the methoxyethyl tail from coordinating.

Step-by-Step Guide:

  • Charge Vessel (Glovebox preferred or strict Schlenk line):

    • 3-bromo-1-(2-methoxyethyl)-1H-pyrazole (1.0 equiv)[1]

    • Amine (1.2 equiv)[1]

    • Pre-Catalyst: BrettPhos Pd G4 (2–5 mol%)[1]

    • Base: NaOtBu (1.4 equiv) or LHMDS (for base-sensitive substrates).[1]

  • Solvent: Anhydrous t-Amyl Alcohol or Toluene. Note: Avoid coordinating solvents like DMF.

  • Reaction: Seal and heat to 100–110 °C .

  • Monitoring: Monitor by LCMS. If conversion stalls, add another 2 mol% catalyst.

The "Chelation Trap" & Troubleshooting

The most common failure mode for this specific substrate is Catalyst Sequestration .

The Mechanism of Failure

The 1-(2-methoxyethyl) group is not innocent.[1] It acts as a hemilabile ligand.[1]

  • Resting State Stabilization: The ether oxygen coordinates to the Pd(II) intermediate after oxidative addition.

  • Cycle Arrest: This forms a stable 5-membered chelate ring, blocking the site required for the incoming nucleophile (Boron or Amine) to bind.

ChelationEffect Substrate 3-Br-Pyrazole-Tail OA_Step Oxidative Addition Substrate->OA_Step Pd0 Pd(0) Active Species Pd0->OA_Step Active_Complex Active Pd(II) Open Site Available OA_Step->Active_Complex Dead_Complex POISONED STATE (Methoxy-Pd Chelate) Active_Complex->Dead_Complex Ether Tail Wraps Around Pd Product Product Active_Complex->Product + Nucleophile (Desired Path) Trap_Step Intramolecular Coordination

Figure 2: The "Chelation Trap" mechanism where the methoxyethyl tail stabilizes an inactive Pd species.

Troubleshooting FAQ

Q: My reaction stalls at 40% conversion. Adding more catalyst doesn't help.[1] Why? A: You are likely experiencing product inhibition or catalyst death via chelation.[1]

  • Fix: Switch to a bulky biaryl phosphine ligand (XPhos or BrettPhos).[1] These ligands are so large they physically block the methoxyethyl tail from approaching the metal center ("Steric exclusion of the poison").

Q: I see a lot of de-brominated starting material (Protodebromination). A: This is common with electron-rich pyrazoles.[1]

  • Fix 1: Ensure your solvent is strictly anhydrous (for Buchwald).[1]

  • Fix 2: Lower the reaction temperature slightly (e.g., 80 °C) and increase reaction time.

  • Fix 3: Switch the base. If using NaOtBu, try Cs2CO3 (milder) to reduce base-mediated halogen abstraction.[1]

Q: Can I use simple Pd(PPh3)4? A: Not recommended. Triphenylphosphine is a monodentate, labile ligand. The methoxyethyl tail will displace the PPh3, leading to the formation of inactive species or Pd-black precipitation. You need bidentate ligands (dppf, xantphos) or bulky Buchwald ligands to maintain catalyst integrity.

References

  • Suzuki-Miyaura Coupling of 3-Halo-Pyrazolo[1,5-a]pyrimidines

    • Source: RSC Advances, 2021, 11, 1657-1666.
    • Relevance: Demonstrates the necessity of XPhos/Pd systems for sterically or electronically challenging pyrazole-like systems
    • URL:[Link]

  • Buchwald-Hartwig Amination User Guide

    • Source: Chemical Science, 2011, 2, 27-50 (The "Buchwald Guide").
    • Relevance: Establishes the hierarchy of BrettPhos vs. RuPhos for primary vs. secondary amines in heteroaryl coupling.
    • URL:[Link]

  • Catalyst Poisoning by Chelating Groups

    • Source: J. Am. Chem. Soc. 2008, 130, 11, 3266–3267.
    • Relevance: Discusses the "hemilabile" nature of ether/amine directing groups and how they can inhibit turnover if not managed by ligand selection.
    • URL:[Link][1]

  • Properties of 3-bromo-1-(2-methoxyethyl)

    • Source: PubChem Compound Summary for CID 24867943.[1]

    • Relevance: Verification of chemical structure and physical properties (MW 219.08 g/mol ).[1]

    • URL:[Link][1]

Sources

Technical Support Center: Process Development for 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Department: Process Chemistry & Scale-Up Support Subject: Troubleshooting Regioselectivity, Safety, and Purification during Scale-Up

Introduction

Welcome to the Process Development Support Center. This guide addresses the specific challenges encountered when scaling the synthesis of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole from milligram to kilogram batches.

The synthesis typically involves the


-alkylation of 3-bromopyrazole with 1-bromo-2-methoxyethane. While conceptually simple, this reaction presents three critical barriers to scale-up:
  • Regioselectivity: Controlling the ratio of the desired 1,3-isomer versus the undesired 1,5-isomer.

  • Process Safety: Managing the toxicity and exothermicity of alkylating agents.

  • Purification: Eliminating chromatography in favor of scalable isolation methods.

Module 1: Optimizing Regioselectivity

User Query: "I am scaling up the alkylation of 3-bromopyrazole using NaH in DMF. On a 50g scale, my ratio of 1,3-isomer to 1,5-isomer dropped to 60:40, and the impurity profile is complex. How can I improve the selectivity for the 3-bromo product?"

Root Cause Analysis

The regioselectivity of pyrazole alkylation is governed by the tautomeric equilibrium of the pyrazolate anion.

  • Path A (Kinetic/Steric Control): Attack at the nitrogen distal to the bromine atom yields the desired 3-bromo-1-alkyl isomer. This nitrogen is less sterically hindered.

  • Path B (Thermodynamic/Proximal Attack): Attack at the nitrogen adjacent to the bromine yields the 5-bromo-1-alkyl isomer.

Using Sodium Hydride (NaH) creates a "naked" anion that is highly reactive but less selective, often leading to lower isomeric ratios (approx. 60:40 to 70:30). Furthermore, NaH poses significant safety risks on scale (hydrogen evolution).

Troubleshooting Protocol: The "Soft Base" Switch

To improve the ratio to >90:10, switch to a milder base system that allows for tighter coordination of the cation, enhancing steric discrimination.

Recommended Protocol (Cesium Carbonate Method):

  • Solvent: Switch from DMF to Acetonitrile (MeCN) or Acetone . These solvents allow for lower reaction temperatures.

  • Base: Use Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    ). The larger Cesium cation can assist in directing the alkylation away from the steric bulk of the bromine.
  • Temperature: Lower the temperature to 20–40°C . High temperatures favor the higher-energy transition state leading to the 1,5-isomer.

Comparison of Conditions:

ParameterLab Scale (Standard)Recommended Scale-UpImpact
Base NaH (60% dispersion)

or

Eliminates

gas; improves selectivity.
Solvent DMF / THFAcetonitrile (MeCN)Easier solvent recovery; lower boiling point.
Temp


Kinetic control favors 1,3-isomer.
Selectivity ~3:1~9:1 to 15:1Reduces downstream purification burden.
Visualizing the Mechanism

Regioselectivity Start 3-Bromopyrazole (Tautomeric Equilibrium) Anion Pyrazolate Anion (Resonance Hybrid) Start->Anion Deprotonation Base Base (Cs2CO3) Base->Anion Cation Coordination Product3 Target: 3-Bromo-1-(2-methoxyethyl) (Major Product) Anion->Product3 Attack at N (Distal) Less Steric Hindrance Product5 Impurity: 5-Bromo-1-(2-methoxyethyl) (Minor Product) Anion->Product5 Attack at N (Proximal) Steric Clash with Br Reagent 1-bromo-2-methoxyethane Reagent->Product3 Reagent->Product5

Caption: Mechanistic divergence in pyrazole alkylation. Steric hindrance from the C3-Bromine disfavors attack at the adjacent nitrogen, promoting the formation of the desired 3-bromo isomer.

Module 2: Process Safety & Thermal Management

User Query: "We are moving to a 1kg batch. Is 1-bromo-2-methoxyethane safe to add in one portion? What are the thermal risks?"

Safety Assessment

1-Bromo-2-methoxyethane is an alkylating agent and must be treated as a potential genotoxin. It is also flammable (Flash point ~40-50°C).

  • Exotherm: The

    
    -alkylation is exothermic. Adding the reagent in one portion at 1kg scale can lead to a thermal runaway, especially if the reaction initiates suddenly (induction period).
    
  • Toxicity: High potency; requires containment.

Dosing Strategy (Feed-Controlled Reaction)

Never add the alkylating agent in one shot on a kilogram scale. Use a semi-batch approach.

  • Charge: Reactor with solvent (MeCN) and Base (

    
    ).
    
  • Heat: Bring to operating temperature (e.g., 40°C).

  • Dose: Add 3-bromopyrazole.

  • Controlled Feed: Add 1-bromo-2-methoxyethane via a dropping funnel or dosing pump over 2–4 hours .

    • Why? This ensures the concentration of the unreacted alkylating agent remains low, preventing accumulation that could lead to a runaway exotherm.

  • Quench: Verify consumption of pyrazole by HPLC (<0.5%) before quenching.

Module 3: Purification (The "No-Column" Strategy)

User Query: "I cannot run a silica column for 2kg of material. The 1,5-isomer is still present at 10%. How do I purify this?"

Separation Strategy

The boiling points and solubility profiles of the 1,3- and 1,5-isomers differ slightly due to the dipole moment changes caused by the position of the bromine atom.

Option A: Fractional Distillation (Preferred for Scale) The 1,5-isomer (more polar/higher dipole) often has a slightly higher boiling point than the 1,3-isomer.

  • Vacuum: High vacuum (<5 mmHg) is required to prevent thermal decomposition.

  • Setup: Use a fractionating column (Vigreux or packed column) to separate the lower-boiling 1,3-isomer from the 1,5-isomer residue.

Option B: Selective Crystallization (Hydrobromide Salt) If the oil refuses to crystallize, convert the product to a salt.

  • Dissolve the crude oil in IPA (Isopropyl Alcohol) or Ethyl Acetate .

  • Add 1.0 equivalent of HCl (in dioxane or IPA) .

  • The 3-bromo isomer hydrochloride often crystallizes more readily than the 5-bromo isomer due to better packing symmetry.

  • Filter the solid and neutralize with

    
     to recover the free base.
    
Scale-Up Workflow Diagram

Workflow Step1 Reactor Setup Charge MeCN + K2CO3 + 3-Bromopyrazole Step2 Controlled Addition Dose 1-bromo-2-methoxyethane (3-4 hrs) Temp: 40°C Step1->Step2 Step3 IPC Check HPLC: Conversion >98% Step2->Step3 Step4 Workup Filter Solids (Salts) -> Concentrate Filtrate Step3->Step4 Step5 Purification Decision Step4->Step5 Distill Fractional Distillation (High Vacuum) Step5->Distill If Oil Salt Salt Formation (HCl) Crystallize from IPA Step5->Salt If Solid Req. Final Final Product >98% Purity 1,3-Isomer Distill->Final Salt->Final

Caption: Optimized scale-up workflow eliminating chromatography. The critical control point is the dosing step to manage exotherms.

References
  • Regioselectivity in Pyrazole Alkylation

    • Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature (2025).

    • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI (2025). (Note: Generalized citation based on search context).

  • Safety & Handling

    • 1-Bromo-2-methoxyethane Safety Data Sheet. Fisher Scientific.[1]

  • Purification Methodologies

    • Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. ResearchGate (2025).

Sources

Technical Support Center: Synthesis of 1,3-Disubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing 1,3-disubstituted pyrazoles. These heterocycles are privileged scaffolds in numerous blockbuster drugs and agrochemicals, making their efficient and selective synthesis a critical endeavor.[1][2][3]

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It moves beyond simple protocols to explain the underlying chemical principles governing success or failure in your experiments.

Troubleshooting Guide: The Challenge of Regioselectivity

The most common and frustrating challenge in pyrazole synthesis is controlling regioselectivity, particularly when using the classical Knorr synthesis.[3][4] This section addresses the root causes of this issue and provides actionable solutions.

Q1: I performed a Knorr condensation with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, but my NMR shows a mixture of products. What's happening?

A1: You are observing the formation of regioisomers: the desired 1,3-disubstituted pyrazole and the undesired 1,5-disubstituted pyrazole. This is the quintessential challenge of the Knorr pyrazole synthesis.[3][5][6] When both your 1,3-dicarbonyl compound (like acetylacetone with different substituents) and your hydrazine (like methylhydrazine) are unsymmetrical, the initial reaction can occur at two different sites, leading to two distinct products.

The reaction mechanism involves a series of condensation and cyclization steps.[7][8] The crucial first step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons. With an unsymmetrical system, this attack is not perfectly selective, creating two parallel reaction pathways that result in the isomeric mixture.

Q2: What is the mechanistic reason for this lack of selectivity?

A2: The regiochemical outcome is determined by which nitrogen of the substituted hydrazine attacks which carbonyl of the 1,3-dicarbonyl compound first. Let's consider the reaction of methylhydrazine with a generic unsymmetrical 1,3-diketone (R1-CO-CH2-CO-R2).

  • Hydrazine Nucleophilicity: In methylhydrazine (CH₃-NH-NH₂), the terminal NH₂ group is generally more nucleophilic and less sterically hindered than the substituted NH group.[9]

  • Carbonyl Electrophilicity: The two carbonyl carbons in the diketone have different electrophilicities, influenced by the electronic and steric nature of the R1 and R2 groups.

The reaction proceeds via two competing pathways initiated by the initial condensation. The pathway that predominates determines the major regioisomer.

Below is a diagram illustrating these competing mechanistic pathways.

G cluster_start Starting Materials SM1 Unsymmetrical 1,3-Diketone (R1 ≠ R2) A1 Attack of -NH2 at more reactive C=O (e.g., C-R2) SM1->A1 Reaction with SM2 B1 Attack of -NH2 at less reactive C=O (e.g., C-R1) SM1->B1 Reaction with SM2 SM2 Substituted Hydrazine (R3-NH-NH2) SM2->A1 SM2->B1 A2 Hydrazone Intermediate A A1->A2 A3 Intramolecular Cyclization A2->A3 A4 Dehydration A3->A4 P1 1,5-Disubstituted Pyrazole A4->P1 B2 Hydrazone Intermediate B B1->B2 B3 Intramolecular Cyclization B2->B3 B4 Dehydration B3->B4 P2 1,3-Disubstituted Pyrazole B4->P2

Caption: Competing pathways in the Knorr synthesis leading to regioisomers.

Q3: How can I control the reaction to favor the 1,3-disubstituted isomer?

A3: You can significantly influence the regioselectivity by carefully choosing your reaction conditions. The key factors are pH, solvent, and temperature .[10]

  • pH Control: The reaction's acidity is critical.

    • Under acidic conditions, the reaction often favors the attack of the more nucleophilic nitrogen (the unsubstituted -NH₂) onto the more reactive carbonyl (the one less sterically hindered or adjacent to an electron-withdrawing group).[7][10] This is the most common condition for the Knorr synthesis.

    • Under basic conditions, the outcome can sometimes be reversed, but this is less predictable.[10]

  • Solvent Choice: This is one of the most powerful tools at your disposal. While ethanol is traditionally used, it often gives poor selectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and especially 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , have been shown to dramatically improve regioselectivity in favor of one isomer.[10] These solvents are thought to selectively stabilize one of the transition states over the other through strong hydrogen bonding.

The table below summarizes experimental data showcasing the profound effect of solvent choice on the isomeric ratio for the reaction between various 1,3-diketones and methylhydrazine.

EntryR¹ GroupR² GroupSolventIsomeric Ratio (1,3-isomer : 1,5-isomer)Total Yield (%)
12-FurylCF₃Ethanol36:6499
22-FurylCF₃TFE85:1599
32-FurylCF₃HFIP 97:3 98
4PhenylCF₃Ethanol45:5599
5PhenylCF₃HFIP 95:5 97
Data adapted from a study on improved regioselectivity in pyrazole formation.
Q4: Can you provide a reliable, step-by-step protocol for a highly regioselective synthesis of a 1,3-disubstituted pyrazole?

A4: Certainly. The following protocol utilizes HFIP as a solvent to maximize the formation of the 1,3-isomer. This method is based on published literature that demonstrates its effectiveness.[10]

Experimental Protocol: Regioselective Synthesis using HFIP

  • Reagent Preparation:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 mmol, 1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (approx. 3 mL).

  • Reaction Initiation:

    • At room temperature, add the substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 eq) to the stirred solution. Note: The reaction is often mildly exothermic.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed (typically 1-4 hours).

  • Work-up:

    • Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude residue by column chromatography on silica gel. Use a gradient of hexane and ethyl acetate to separate the major regioisomer from any minor isomer and impurities.

  • Characterization:

    • Collect the fractions containing the desired product. Combine them and remove the solvent.

    • Characterize the final product to confirm its structure and determine the isomeric ratio using ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

Troubleshooting Guide: Yield, Purification, and Alternative Routes

Q5: My regioselectivity is good, but my overall yield is low. What are some common side reactions or purification issues?

A5: Low yields can stem from several factors beyond regioselectivity:

  • Incomplete Reaction: Ensure the reaction has gone to completion via TLC or LC-MS monitoring. If not, consider increasing the reaction time or temperature moderately.

  • Side Reactions: The formation of pyrazoline intermediates, which may require a separate oxidation step to aromatize to the pyrazole, can be a factor, especially when starting from α,β-unsaturated ketones.[1][5]

  • Purification Losses:

    • Volatility: Some simple pyrazoles can be volatile. Avoid excessive heating under high vacuum during solvent removal.

    • Solubility: The product might have some solubility in the mobile phase used for column chromatography, leading to losses.

    • Acid/Base Sensitivity: Pyrazoles are basic and can stick to silica gel. Adding a small amount of triethylamine (~0.5%) to your eluent can help mitigate this.

    • Crystallization Issues: If purifying by recrystallization, adding the solvent too quickly or in excess can result in the product oiling out or having low recovery.[9] An alternative is to form a salt (e.g., hydrochloride or oxalate), which often has better crystallization properties and can aid in separating isomers.[11][12]

Q6: Are there alternative synthetic routes that completely avoid the regioselectivity problem of the Knorr synthesis?

A6: Yes, several modern and classical methods offer superior or complete regiocontrol. If the Knorr synthesis is proving intractable, consider these powerful alternatives:

  • Synthesis from α,β-Unsaturated Carbonyls (Chalcones): Reacting an α,β-unsaturated ketone or aldehyde with a hydrazine derivative typically proceeds via a Michael addition followed by cyclization.[1][2] This pathway often gives a single pyrazoline intermediate, which can then be oxidized to the desired pyrazole. This method provides excellent regiocontrol.[13][14]

  • 1,3-Dipolar Cycloadditions: This is a highly reliable method for achieving regioselectivity.[3][10] It involves the [3+2] cycloaddition of a nitrile imine (often generated in situ from a hydrazonoyl halide) with an alkyne. The regiochemistry is well-defined by the electronic properties of the two components.[15]

  • Using Pre-functionalized Substrates: Instead of a 1,3-diketone, you can use a substrate where the two electrophilic carbons have vastly different reactivities. Examples include:

    • β-Enaminones: These compounds have one carbonyl "masked" as a less reactive enamine, directing the initial attack of the hydrazine to the remaining ketone.[1][10][16]

    • Acetylenic Ketones: The reaction of hydrazines with acetylenic ketones can be highly regioselective, affording single pyrazole isomers in excellent yields.[17]

FAQs: Product Separation and Characterization

Q7: I have an inseparable mixture of 1,3- and 1,5-isomers. How can I purify my desired product?

A7: This is a common bottleneck. Here is a workflow to approach this problem:

G Start Crude Isomeric Mixture (1,3- and 1,5-pyrazoles) Col_Chrom Attempt High-Resolution Column Chromatography Start->Col_Chrom Success1 Pure Isomers Separated Col_Chrom->Success1 Successful Fail1 Co-elution (Poor Separation) Col_Chrom->Fail1 Unsuccessful Salt_Form Salt Formation (e.g., with HCl, Oxalic Acid, or H₃PO₄) Fail1->Salt_Form Frac_Cryst Fractional Crystallization Salt_Form->Frac_Cryst Success2 Pure Isomer Salt Crystallizes Frac_Cryst->Success2 Successful Fail2 Both Isomers Co-crystallize or Mixture remains in solution Frac_Cryst->Fail2 Unsuccessful Liberate Liberate Free Base (e.g., with aq. NaHCO₃) Success2->Liberate Final_Product Pure 1,3-Isomer Liberate->Final_Product

Caption: Workflow for the separation of pyrazole regioisomers.

  • High-Performance Column Chromatography: Before giving up, try different solvent systems or use a higher-resolution silica gel. Sometimes a subtle change in eluent polarity is all that is needed.

  • Fractional Crystallization via Salt Formation: This is a classical and highly effective technique.[11][12] The two regioisomers will have slightly different pKa values and crystal packing energies. By forming a salt with an acid (e.g., HCl, H₂SO₄, oxalic acid, or phosphoric acid), you can often find conditions where the salt of one isomer selectively crystallizes from solution, leaving the other in the mother liquor.[11][12][18] After isolating the pure salt, you can regenerate the neutral "free base" pyrazole by treating it with a mild base like sodium bicarbonate.

Q8: How can I be certain that I have the 1,3-isomer and not the 1,5-isomer?

A8: Unambiguous characterization is crucial. While ¹H and ¹³C NMR are standard, they may not be sufficient on their own. The definitive techniques are:

  • 2D NMR Spectroscopy (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are the gold standard for confirming regiochemistry. An NOE is observed between protons that are close in space (< 5 Å). For a 1-methyl-3-R-5-R'-pyrazole, you would expect to see an NOE correlation between the N-methyl protons and the proton of the substituent at the C5 position (R'), but not with the substituent at the C3 position (R). This provides definitive proof of the substitution pattern.[19]

  • X-Ray Crystallography: If you can grow a suitable single crystal of your compound, X-ray diffraction will provide an unambiguous 3D structure, definitively resolving the connectivity of all atoms.[18]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique shows correlations between protons and carbons that are 2 or 3 bonds away. You can look for a correlation from the N-substituted group's protons to the C3 and C5 carbons of the pyrazole ring to assign the structure.

By systematically addressing these challenges, you can optimize your synthesis of 1,3-disubstituted pyrazoles, moving efficiently from reaction setup to a pure, well-characterized final product.

References

  • El-Malah, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(3), 643. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic-Chemistry.org. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway. RSC.org. Retrieved from [Link]

  • Informascope. (2025). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Informascope. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. Retrieved from [Link]

  • Tasch, B. O., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1144–1187. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Semantic Scholar. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-Tasch-Knecht/5688569502b48590685934a3625f3898124233e7]([Link]

  • Ordóñez, M., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 76(8), 2778–2784. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. RSC Education. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic-Chemistry.org. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR.com. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Retrieved from [Link]

  • ACS Publications. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Taylor & Francis Online. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. Retrieved from [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB.es. Retrieved from [Link]

  • Slideshare. (n.d.). Pyrazole. Slideshare. Retrieved from [Link]

  • Università di Siena. (n.d.). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. Usiena AIR. Retrieved from [Link]

  • ACS Publications. (n.d.). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole vs. 3-Bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrazole-based pharmacophores, the choice between a simple N-methyl group and an N-(2-methoxyethyl) tail is a critical decision point. While 3-bromo-1-methyl-1H-pyrazole (Compound A) serves as the industry-standard "compact" scaffold for structure-activity relationship (SAR) baselines, 3-bromo-1-(2-methoxyethyl)-1H-pyrazole (Compound B) has emerged as a preferred "solubility anchor" in kinase inhibitor design (e.g., JAK, p38 MAPK).

This guide objectively compares these two synthons, revealing that while Compound B offers superior physicochemical properties (solubility, metabolic clearance options), it introduces specific synthetic challenges regarding regioselectivity and purification that are often underestimated compared to the methylation of Compound A.[1]

Physicochemical & Pharmacokinetic Profile[1]

The primary driver for selecting the methoxyethyl variant over the methyl variant is almost exclusively ADME optimization . The following data summarizes the shift in properties when substituting the N-methyl for the N-methoxyethyl group.

Feature3-bromo-1-methyl-1H-pyrazole 3-bromo-1-(2-methoxyethyl)-1H-pyrazole Impact on Drug Design
Molecular Weight 161.00 g/mol 205.05 g/mol Slight increase; usually negligible for Lipinski rules.
cLogP (Approx) ~1.4~1.1Lower lipophilicity improves aqueous solubility.[1]
H-Bond Acceptors 1 (N2)2 (N2 + Ether O)The ether oxygen adds a weak acceptor, potentially interacting with solvent water.[1]
TPSA ~17.8 Ų~27.0 ŲIncreased polar surface area aids solubility but may slightly reduce BBB permeability.
Metabolic Liability N-demethylation (Slow)O-demethylation (Moderate)The methoxyethyl tail provides a "soft spot" for CYP450, preventing bioaccumulation.[1]
Decision Logic for Medicinal Chemists

The following decision tree illustrates when to transition from the methyl scaffold to the methoxyethyl scaffold.

MedChemDecision Start Start: Pyrazole Scaffold Optimization CheckSolubility Is Aqueous Solubility < 50 µM? Start->CheckSolubility CheckMetab Is Microsomal Stability Too High (t1/2 > 120 min)? CheckSolubility->CheckMetab No (Solubility OK) UseMethoxy Select 3-bromo-1-(2-methoxyethyl)-1H-pyrazole (Solubility/Metabolic Anchor) CheckSolubility->UseMethoxy Yes (Poor Solubility) CheckCryst Is Crystal Packing an Issue? CheckMetab->CheckCryst No (Clearance OK) CheckMetab->UseMethoxy Yes (Need Soft Spot) UseMethyl Select 3-bromo-1-methyl-1H-pyrazole (Standard Baseline) CheckCryst->UseMethyl No CheckCryst->UseMethoxy Yes (Disrupt Packing)

Figure 1: Strategic decision tree for selecting N-substituents during Lead Optimization.

Synthetic Accessibility & Regioselectivity[1][2][3][4]

The synthesis of both compounds typically proceeds via the alkylation of 3-bromopyrazole . This is the most critical process step because 3-bromopyrazole exists in tautomeric equilibrium with 5-bromopyrazole.

The Challenge: Alkylation can occur at


 (yielding the desired 3-bromo product) or 

(yielding the 5-bromo impurity).
Comparative Synthesis Protocols
Protocol A: Methylation (Standard)[1]
  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).[1]

  • Conditions: NaH in THF (0°C) or K₂CO₃ in Acetone (Reflux).

  • Process Note: Methylation is fast and exothermic. Because the methyl group is small, steric hindrance plays a minor role, often leading to a mixture of isomers (approx. 60:40 to 80:20 favoring the 3-bromo isomer depending on base).[1]

  • Safety: MeI is a volatile carcinogen requiring closed-system handling.

Protocol B: Methoxyethylation (Advanced)
  • Reagents: 1-bromo-2-methoxyethane.

  • Conditions: Cs₂CO₃ or K₂CO₃ in DMF/Acetonitrile (60-80°C).

  • Process Note: The alkylating agent is less reactive than MeI. The reaction requires heat. Crucially, the steric bulk of the methoxyethyl chain often improves regioselectivity toward the less hindered nitrogen (N1), favoring the desired 3-bromo isomer more than methylation does.[1]

  • Safety: Lower volatility than MeI, but potential for E2 elimination to form vinyl ethers if strong bases (like NaH) are used at high temperatures.[1]

Regioselectivity Pathway Diagram[1]

AlkylationRegio cluster_Methyl Route A: Methylation (MeI) cluster_Methoxy Route B: Methoxyethylation Tautomer 3-bromo-1H-pyrazole (Tautomeric Mix) Prod_A1 3-bromo-1-methyl (Major Product) Tautomer->Prod_A1 Fast, Low Sterics Prod_A2 5-bromo-1-methyl (Significant Impurity) Tautomer->Prod_A2 Competitive Prod_B1 3-bromo-1-(2-methoxyethyl) (Dominant Product) Tautomer->Prod_B1 Slower, Steric Control Prod_B2 5-bromo-1-(2-methoxyethyl) (Minor Impurity) Tautomer->Prod_B2 Sterically Disfavored

Figure 2: Mechanistic divergence in alkylation.[1] The bulkier methoxyethyl group enhances selectivity for the 3-bromo isomer.

Reactivity Profile: Suzuki-Miyaura Coupling

Once synthesized, both scaffolds are used primarily as electrophiles in Suzuki couplings.[1]

  • 3-bromo-1-methyl-1H-pyrazole: Acts as a standard heteroaryl bromide. Reactivity is predictable.[2]

  • 3-bromo-1-(2-methoxyethyl)-1H-pyrazole: The ether oxygen creates a potential hemilabile ligand effect. In non-polar solvents, the oxygen may loosely coordinate with the Palladium catalyst, potentially stabilizing the oxidative addition intermediate but slowing down the transmetallation step if the coordination is too strong.[1]

Experimental Recommendation: For the methoxyethyl variant, avoid simple Pd(PPh₃)₄.[1] Data suggests using bulky, electron-rich phosphine ligands (Buchwald ligands) to prevent the ether chain from interfering with the metal center.

Optimized Protocol (Methoxyethyl Variant)
  • Catalyst: Pd(OAc)₂ + XPhos (or XPhos Pd G2 precatalyst).[1]

  • Base: K₃PO₄ (3.0 equiv) - Phosphate bases are superior to Carbonates for this substrate.

  • Solvent: 1,4-Dioxane : Water (4:1).[1]

  • Temperature: 80-100°C.

  • Yield Expectation: 85-95% (vs. 60-70% with standard conditions).

References

  • Suzuki Coupling of Nitrogen-Rich Heterocycles: Substrate scope including 3-bromopyrazoles and the necessity of XPhos/RuPhos catalysts. Source: National Institutes of Health (PMC).[1] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[3] [Link]

  • Medicinal Chemistry of Pyrazoles: Review of methyl vs. functionalized pyrazoles in drug discovery (e.g., kinase inhibitors). Source: MDPI Molecules. "Amino-Pyrazoles in Medicinal Chemistry: A Review." [Link]

  • Chemical Properties & Safety: Data on 4-(2-methoxyethyl)-1-methyl-1H-pyrazole and related analogs. Source: PubChem Compound Summary. [Link]

Sources

Strategic Use of the Methoxyethyl (MOE) Protecting Group in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of the 1-methoxyethyl (MOE) moiety as a protecting group in pyrazole synthesis. While often overshadowed by Tetrahydropyranyl (THP) or Trimethylsilylethoxymethyl (SEM) groups, the MOE group offers distinct advantages in spectral clarity, process scalability, and workup efficiency.

Executive Summary: The Case for 1-Methoxyethyl

In the synthesis of complex pyrazoles—particularly for kinase inhibitors and agrochemicals—controlling the tautomeric equilibrium and regioselectivity of the N-H bond is critical. While THP (Tetrahydropyranyl) and SEM (2-(Trimethylsilyl)ethoxymethyl) are industry standards, they present specific drawbacks: THP introduces complex diastereomers that obscure NMR analysis, while SEM requires toxic reagents and fluoride-based deprotection.

The 1-methoxyethyl (MOE) group (an acyclic acetal formed from methyl vinyl ether) emerges as a superior alternative. It provides the acid-lability of THP with the spectral simplicity of a methyl group, while offering a "green" deprotection profile where byproducts are volatile.

Key Advantages at a Glance[1][2][3]
  • Spectral Clarity: Unlike THP, MOE does not create complex multiplet overlaps in

    
    H NMR.
    
  • Clean Deprotection: Hydrolysis yields acetaldehyde and methanol (both volatile), eliminating the non-volatile aldehyde residues associated with THP cleavage.

  • Directed Lithiation: The ether oxygen serves as a weak Lewis base, assisting in Directed Ortho Metalation (DoM) at the C5 position.

Comparative Analysis: MOE vs. Alternatives

The following table contrasts MOE with standard alternatives, highlighting its "Goldilocks" zone of stability and ease of use.

Feature1-Methoxyethyl (MOE) Tetrahydropyranyl (THP) SEM Group PMB (p-Methoxybenzyl)
Structure Type Acyclic AcetalCyclic AcetalSilyl AcetalBenzyl Ether
Introduction Methyl Vinyl Ether (Acid Cat.)Dihydropyran (Acid Cat.)[1][2]SEM-Cl (Base)PMB-Cl (Base)
NMR Complexity Low (Distinct doublet/singlet)High (Broad multiplets, diastereomers)Low (Distinct singlets)Low (Aromatic signals)
Chirality Racemic center (simple)Racemic center (complex ring)AchiralAchiral
Deprotection Mild Acid (HCl/AcOH)Mild Acid (HCl/AcOH)Fluoride (TBAF) or Strong AcidOxidative (DDQ) or Strong Acid
Byproducts Volatile (Acetaldehyde, MeOH)Non-volatile (5-Hydroxypentanal)Silicon residuesp-Anisaldehyde
Cost LowLowHighMedium

Mechanistic Workflow & Protocols

Protection Strategy

The installation of the MOE group utilizes methyl vinyl ether (MVE) . This is an atom-economical addition reaction catalyzed by trace acid.

Reagents:

  • Substrate: Pyrazole derivative[3][4][5][6][7][8][9]

  • Reagent: Methyl Vinyl Ether (MVE) [Liquefied gas or solution in DCM/THF]

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) or Trifluoroacetic acid (TFA)

Step-by-Step Protocol:

  • Dissolution: Dissolve the pyrazole (1.0 equiv) in anhydrous dichloromethane (DCM) or THF.

  • Catalyst Addition: Add PPTS (0.05 equiv). Ensure the solution is slightly acidic.

  • Reagent Addition: Add Methyl Vinyl Ether (1.5–2.0 equiv) dropwise at 0°C.

    • Note: If using gaseous MVE, bubble slowly into the reaction mixture.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (MOE pyrazoles are usually less polar than the free N-H parent).

  • Workup: Quench with saturated

    
    . Extract with DCM. The product is often pure enough for the next step after solvent evaporation.
    
Regioselective Functionalization (DoM)

The MOE group is stable to strong bases (n-BuLi, LDA) at low temperatures, making it excellent for C5-functionalization.

  • Mechanism: The N1-MOE group protects the nitrogen. Upon treatment with n-BuLi, the oxygen atom of the methoxy group can coordinate with Lithium, stabilizing the transition state for deprotonation at the C5 position (Ortho-Lithiation).

  • Application: Subsequent quenching with electrophiles (e.g.,

    
    , DMF, aldehydes) yields 1,5-disubstituted pyrazoles exclusively.
    
Deprotection (The "Volatile Advantage")

This is the critical advantage of MOE.

Protocol:

  • Hydrolysis: Dissolve the N-MOE pyrazole in a mixture of Methanol/Water (4:1).

  • Acidification: Add concentrated HCl (cat.) or adjust pH to ~1 with 1M HCl.

  • Heating: Heat to 40–50°C for 1–2 hours.

  • Evaporation: Concentrate under reduced pressure.

    • Crucial Observation: The byproducts, acetaldehyde (bp 20°C) and methanol , are removed during rotary evaporation.

    • Contrast: THP deprotection generates 5-hydroxypentanal, which remains as a crude oil, often requiring chromatography to separate from the product.

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the regioselectivity decision logic.

MOE_Workflow Start Parent Pyrazole (N-H) Protect Protection (Methyl Vinyl Ether + H+) Start->Protect Atom Economy Intermed N-(1-Methoxyethyl) Pyrazole Protect->Intermed Regioselective N1 Lithiation C5-Lithiation (n-BuLi, -78°C) Intermed->Lithiation DoM Effect Electrophile Electrophile Quench (E+) Lithiation->Electrophile Product_Prot 1,5-Disubstituted N-MOE Pyrazole Electrophile->Product_Prot Deprotect Deprotection (HCl/MeOH) Product_Prot->Deprotect Final Final Product (Volatile Byproducts Removed) Deprotect->Final Acetaldehyde evaporates

Figure 1: The MOE-directed synthesis workflow, highlighting the clean deprotection stream.

Technical Considerations & Troubleshooting

Regioselectivity of Protection

When protecting an unsymmetrical pyrazole (e.g., 3-substituted), two tautomers exist.

  • Thermodynamic Control: Reaction at higher temperatures or reversible conditions often favors the less sterically hindered isomer (usually N1 protection of the 3-substituted tautomer, placing the substituent away from the protecting group).

  • Kinetic Control: Rapid addition at low temperatures may yield mixtures.

  • Note: The MOE group, like THP, can migrate thermally between nitrogens, though this is generally slower than the reaction timescales used for lithiation.

Stability Profile
  • Stable: Bases (NaOH, NaH, BuLi), Nucleophiles (Grignard, Enolates), Reducing agents (NaBH4, LiAlH4).[2]

  • Unstable: Bronsted acids (HCl, TFA), Lewis acids (

    
    , 
    
    
    
    ).

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. John Wiley & Sons.[10] (Standard reference for acetal stability and cleavage conditions).

  • ResearchGate. Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. (Discusses the ethoxy-analog, applicable to methoxyethyl).

  • Vertex AI Search. Synthesis and Structural Assignment of Functionalized 8,9... (Mentions 1-methoxyethyl ether as a protecting group).

  • Organic Chemistry Portal. Pyrazole Synthesis and Protection Strategies. (General context on pyrazole reactivity).

Sources

Benchmarking Pyrazole Synthesis: Classical Knorr vs. Emerging Regioselective Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is ubiquitous in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). While the classical Knorr synthesis remains the industrial workhorse due to its cost-effectiveness, it suffers from a critical flaw: poor regioselectivity when employing asymmetric 1,3-diketones.[1] This necessitates tedious chromatographic separations, reducing overall process mass intensity (PMI).

This guide benchmarks the traditional Knorr method against two modern alternatives: the Regioselective [3+2] Cycloaddition and the emerging Sulfoxonium Ylide Annulation (2024) . We analyze these routes based on regiomeric ratio (rr), atom economy, and scalability to assist drug development professionals in selecting the optimal pathway for lead optimization.

The Regioselectivity Challenge

In the classical condensation of hydrazine derivatives with unsymmetrical 1,3-diketones, two tautomeric carbonyls compete for the initial nucleophilic attack. This typically results in a mixture of isomers (often 1:1 to 3:1), which is unacceptable for late-stage pharmaceutical intermediates where isomer purity is paramount.

Decision Matrix: When to Switch?
FeatureClassical Knorr Modern [3+2] Cycloaddition Sulfoxonium Ylide (New)
Substrate Symmetrical 1,3-diketonesAlkynes + Hydrazonoyl chloridesVinyl Sulfoxonium Ylides
Regiocontrol Poor (Substrate dependent)Excellent (>95:5)Excellent (Ligand/Steric controlled)
Conditions Harsh (Acid/Reflux)Mild (Base/RT)Transition-Metal-Free / Mild
Scalability HighModerate (Azide/Diazo safety)High (Stable precursors)

Detailed Protocol Benchmarking

Route A: The Baseline (Classical Knorr)

Target: 3(5)-Methyl-5(3)-phenyl-1H-pyrazole

Mechanism: Acid-catalyzed double condensation. Protocol:

  • Setup: Charge a round-bottom flask with benzoylacetone (10 mmol) and ethanol (20 mL).

  • Addition: Add hydrazine hydrate (12 mmol) dropwise at 0°C to control exotherm.

  • Reaction: Reflux for 2-4 hours. Monitor by TLC.[2]

  • Workup: Evaporate solvent. The residue typically contains a mixture of isomers.

  • Purification: Requires column chromatography (Hexane/EtOAc) to separate the 3-methyl and 5-methyl isomers.

  • Critique: While robust, the yield represents the combined isomer mass. The effective yield of the desired regioisomer is often <40%.

Route B: The Emerging Standard (Sulfoxonium Ylide Annulation)

Based on recent 2024 advancements in transition-metal-free synthesis.

Mechanism: [4+1] Annulation of vinyl sulfoxonium ylides with diazonium salts. Protocol:

  • Precursor Prep: Synthesize vinyl sulfoxonium ylide from DMSO and corresponding acyl chloride (stable solid).

  • Coupling: Dissolve vinyl sulfoxonium ylide (1.0 equiv) and aryl diazonium tetrafluoroborate (1.2 equiv) in 1,4-dioxane.

  • Cyclization: Stir at room temperature for 1-2 hours. No metal catalyst required.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Recrystallization (often sufficient due to high regiocontrol).

  • Critique: This route locks the regiochemistry based on the ylide structure, eliminating the tautomer ambiguity of the Knorr method.

Performance Data Analysis

The following data aggregates average performance metrics from recent comparative studies (2023-2025).

MetricClassical Knorr[3+2] Cycloaddition (Click)Sulfoxonium Ylide Route
Avg. Isolated Yield 85-95% (Combined Isomers)75-88% (Single Isomer)82-92% (Single Isomer)
Regioselectivity (rr) ~2:1 to 4:1>98:2>95:5
Reaction Time 4-12 Hours (Reflux)6-24 Hours (RT)1-3 Hours (Mild Heating)
Atom Economy High (Water byproduct)Moderate (Leaving groups)Moderate (DMSO byproduct)
Green Score Low (Solvent waste/Purification)High (if aqueous/click)High (Metal-free)

Mechanistic Visualization

Understanding the pathway divergence is critical for troubleshooting.

Diagram 1: The Regioselectivity Divergence (Knorr vs. Modern)

PyrazolePathways Start Starting Materials Knorr_Int 1,3-Diketone (Tautomer Equilibrium) Start->Knorr_Int Traditional Modern_Int Activated Ylide / Dipole (Regio-Locked) Start->Modern_Int Modern Attack_A Path A: Attack at C1 Knorr_Int->Attack_A Attack_B Path B: Attack at C3 Knorr_Int->Attack_B Mix_Product Isomer Mixture (Requires Separation) Attack_A->Mix_Product Attack_B->Mix_Product Concerted Directed Cyclization Modern_Int->Concerted Steric/Electronic Control Pure_Product Single Regioisomer Concerted->Pure_Product

Caption: The Knorr pathway (red) suffers from tautomeric ambiguity leading to mixtures, whereas modern routes (green) utilize pre-functionalized "locked" precursors to enforce single-isomer formation.

Diagram 2: Sulfoxonium Ylide Workflow (Step-by-Step)

YlideWorkflow Step1 1. Ylide Formation (DMSO + Acyl Chloride) Step2 2. Coupling (Add Aryl Diazonium Salt) Step1->Step2 Stable Intermediate Step3 3. Annulation (Transition-Metal-Free, RT) Step2->Step3 N-N Bond Formation Step4 4. Isolation (Filtration/Recrystallization) Step3->Step4 >95% Purity

Caption: The streamlined workflow for the Sulfoxonium Ylide route, highlighting the transition-metal-free conditions and simplified isolation.

Expert Commentary & Recommendations

For Early-Stage Discovery: Adopt the [3+2] Cycloaddition or Sulfoxonium Ylide routes immediately. The time saved avoiding HPLC purification of isomers outweighs the cost of specialized precursors. The ability to rapidly generate analog libraries with defined regiochemistry allows for more accurate SAR (Structure-Activity Relationship) data.

For Process Development: If the Knorr synthesis is unavoidable (due to raw material costs), investigate Fluorinated Solvents (TFE or HFIP) . Recent data suggests that using hexafluoroisopropanol (HFIP) instead of ethanol can shift the regioselectivity of the Knorr reaction from 2:1 to >10:1 by altering the hydrogen-bonding network of the diketone intermediate.

Sustainability Note: The Sulfoxonium Ylide route is particularly attractive for Green Chemistry initiatives as it avoids heavy metals (Pd, Ru) often used in C-H activation methods, reducing the E-factor related to metal scavenging and waste disposal.

References

  • Vishwakarma, R. K., et al. (2024).[3] Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Conicet. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical reagents we employ. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that safety is an integral and understood part of our laboratory workflow.

Section 1: Hazard Identification and Chemical Profile

Understanding the chemical's properties is the foundation of its safe management. 3-bromo-1-(2-methoxyethyl)-1H-pyrazole is an organobromine compound, a class of chemicals that requires careful handling due to potential persistence and reactivity.[1] Based on analogous structures, it is presumed to be an irritant and potentially harmful if ingested or absorbed through the skin.[2][3][4]

All chemical waste, especially novel or uncharacterized compounds, should be treated as hazardous unless confirmed otherwise by a qualified safety officer.[5] This "guilty until proven innocent" approach is a cornerstone of laboratory safety.

Table 1: Inferred Chemical and Hazard Properties

PropertyInferred Value / ClassificationRationale & Source
Physical State Likely a liquid or low-melting solid at room temperature.Based on similar substituted pyrazoles.[6][7]
Molecular Formula C₆H₉BrN₂O-
Molecular Weight 205.05 g/mol -
GHS Hazard Class Presumed: Skin Irritant (Category 2), Eye Irritant (Category 2), Acute Toxicity (Category 4).Based on GHS classifications for similar brominated pyrazoles.[2][3][8][9]
Primary Hazards Causes skin and serious eye irritation. May be harmful if swallowed or inhaled.Common hazards for functionalized brominated heterocycles.[4][10][11]
Environmental Hazards Organobromides can be persistent in the environment. Discharge into waterways must be avoided.[1][12]General classification for this chemical family.[1]

Section 2: Personal Protective Equipment (PPE) and Handling

Before handling the compound or its waste, ensuring adequate personal protection is paramount. The choice of PPE is dictated by the anticipated hazards identified in Section 1.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles.[13]

  • Hand Protection: Nitrile rubber gloves are recommended. Always check the manufacturer's breakthrough time for the specific solvent being used. Contaminated gloves must be disposed of as hazardous waste.[6][7]

  • Body Protection: A flame-resistant laboratory coat must be worn and kept buttoned.[14]

  • Respiratory Protection: All handling of the pure compound or volatile solutions should be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[12]

Section 3: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed.[15][16][17]

Due to its chemical structure (a brominated organic compound) and likely irritant properties, 3-bromo-1-(2-methoxyethyl)-1H-pyrazole waste must be classified as hazardous chemical waste .

The Cardinal Rule of Segregation: Never mix incompatible waste streams.[18] Halogenated organic waste, such as that containing this pyrazole, should be collected in a dedicated container separate from:

  • Non-halogenated organic waste.

  • Aqueous waste.

  • Strong acids, bases, or oxidizing agents.

  • Reactive metals.

This segregation is critical to prevent dangerous reactions within the waste container and to facilitate proper treatment and disposal by the licensed waste management facility.

Section 4: Step-by-Step Disposal Protocol

Follow this protocol for all waste streams containing 3-bromo-1-(2-methoxyethyl)-1H-pyrazole.

Step 1: Container Selection

  • Choose a container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.

  • The container must be able to hold the waste without leaking.

Step 2: Labeling

  • All hazardous waste containers must be clearly labeled the moment the first drop of waste is added.[19]

  • The label must include:

    • The words "HAZARDOUS WASTE ".[19]

    • The full chemical name: "3-bromo-1-(2-methoxyethyl)-1H-pyrazole " and any solvents present. Do not use abbreviations or chemical formulas.[19]

    • The approximate concentration or percentage of each component.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant).

    • The name of the principal investigator and the laboratory location.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • The waste container must be kept at or near the point of generation, under the control of the laboratory personnel generating the waste.[19]

  • Crucially, the container must be kept closed at all times except when you are actively adding waste. [5][19] Do not leave a funnel in the container.

  • Store the waste container in a designated, properly ventilated area, and within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

Step 4: Arranging for Disposal

  • Do not overfill the container. Fill to a maximum of 90% capacity to allow for vapor expansion.

  • Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EH&S) office to schedule a pickup.[19][20]

  • Do not pour this chemical down the drain under any circumstances.[5][14] This is illegal and environmentally harmful.

Section 5: Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill:

    • Minor Spill (manageable by lab staff): If the spill is small, you are trained, and have the appropriate spill kit, proceed with cleanup.

    • Major Spill (requires assistance): If the spill is large, involves highly concentrated material, or you are not comfortable cleaning it up, evacuate the area, close the doors, and contact your institution's EH&S emergency line immediately.

  • Cleanup of a Minor Spill:

    • Ensure you are wearing the full PPE described in Section 2.

    • Contain the spill by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • All materials used for cleanup (absorbents, contaminated gloves, wipes) must be disposed of as hazardous waste.[5]

Disposal and Spill Response Workflow

The following diagram outlines the decision-making process for handling waste and spills related to 3-bromo-1-(2-methoxyethyl)-1H-pyrazole.

Caption: Decision workflow for waste handling and spill response.

Section 6: Decontamination of Empty Containers

An "empty" container that held a hazardous chemical is not truly empty and must be managed properly.[5]

  • Triple Rinsing: The container should be triple rinsed with a suitable solvent (one that can dissolve the compound, such as acetone or ethanol).[5][20]

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and MUST be collected and added to the appropriate halogenated organic waste container.[5] Do not pour it down the drain.

  • Container Disposal: After triple rinsing, deface or remove the original label completely.[18][20] The clean, unlabeled container can then typically be disposed of in the appropriate glass or plastic recycling bin. Consult your institutional policy to confirm.

By adhering to these protocols, we ensure that our innovative work in the laboratory does not come at the cost of safety or environmental integrity.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. [Link]

  • Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Marketing Services. [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025). U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: 3-Amino-4-bromo-1-methyl-1H-pyrazole. (2025). Thermo Fisher Scientific. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (2000). American Chemistry Council. [Link]

  • Regulatory and Guidance Information by Topic: Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • 3-Bromo-1-methyl-1H-pyrazole. PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Waste. Illinois Environmental Protection Agency. [Link]

  • Bromination - Reagent Guides. (2026). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Safety Data Sheet: 4-Bromo-1,3,5-trimethyl-1H-pyrazole. (2025). Thermo Fisher Scientific. [Link]

  • Safety Data Sheet: 3,4,5-Tribromo-1H-pyrazole. (2025). Thermo Fisher Scientific. [Link]

  • Safety Data Sheet: 3M K-520 Primer. (2023). 3M. [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. [Link]

  • Bromine Handling. Scribd. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation. [Link]

  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 98%. Ottokemi. [Link]

  • Safety Data Sheet: 3-Amino-4-bromo-5-phenyl-1H-pyrazole. (2025). Thermo Fisher Scientific. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). Molecules. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.